1,3-Propylene-d6 thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
122.22 g/mol |
IUPAC Name |
4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 |
InChI Key |
NVHNGVXBCWYLFA-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNC(=S)NC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Propylene-d6 Thiourea: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. As an isotopically labeled compound, it serves as a valuable tool in various scientific research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium provides a unique spectroscopic signature and can influence metabolic pathways, making it an ideal tracer for understanding the biological fate of related compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of this compound.
Core Chemical Properties
This compound is a stable, isotopically labeled compound useful in research settings.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂D₆N₂S | [3] |
| Molecular Weight | 122.22 g/mol | [3] |
| CAS Number | 1219802-05-7 | [1] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 207 - 209 °C | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | Refrigerator | [4] |
Synthesis
A logical synthetic pathway for this compound would therefore involve the following key steps:
-
Synthesis of 1,3-Diaminopropane-d6: The deuterated precursor, 1,3-diaminopropane-d6, would first need to be synthesized. This can be achieved through methods such as the reduction of deuterated propanedinitrile or the amination of a deuterated 1,3-dihalopropane. The synthesis of 1,3-diaminopropane from acrylonitrile and ammonia is a known industrial process.[7][8] A similar approach using deuterated starting materials could be employed.
-
Reaction with Carbon Disulfide: The synthesized 1,3-diaminopropane-d6 would then be reacted with carbon disulfide. This reaction typically proceeds in a suitable solvent and may be base-catalyzed to form the cyclic thiourea.[6]
The overall reaction can be visualized as a cyclocondensation reaction where the two amino groups of the deuterated diamine react with the carbon disulfide to form the thiourea ring.
Experimental Protocols
Although a specific protocol for this compound is not available, a general procedure for the synthesis of a related cyclic thiourea, ethylenethiourea, from ethylenediamine and carbon disulfide can be adapted.
General Protocol for Cyclic Thiourea Synthesis (Adapted):
-
Dissolution of Diamine: The deuterated diamine (1,3-diaminopropane-d6) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the diamine. The reaction is often exothermic and may require cooling to control the temperature.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclization to completion.
-
Isolation and Purification: The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent.
Analytical Characterization
Detailed spectroscopic data for this compound is not widely published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the extensive deuteration, the ¹H NMR spectrum would be expected to be very simple, primarily showing signals for the N-H protons of the thiourea group. The chemical shift of these protons in non-deuterated thiourea is typically around 7.0-8.0 ppm in DMSO-d₆.
-
²H NMR (Deuterium NMR): This technique would be crucial to confirm the positions of the deuterium atoms on the propylene backbone.
-
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S) and the deuterated methylene carbons (-CD₂-) of the propylene chain.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of the six deuterium atoms would result in a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart. Fragmentation patterns could also be analyzed to confirm the structure.
Research Applications and Signaling Pathways
While specific studies utilizing this compound are not prominently documented, its utility can be inferred from the applications of deuterated compounds and the biological activities of thiourea derivatives.
Drug Metabolism and Pharmacokinetic (DMPK) Studies:
The primary application of this compound is likely as an internal standard or a tracer in DMPK studies. The deuterium labeling allows for its easy differentiation from its non-deuterated analog in biological matrices using mass spectrometry. This is critical for accurately quantifying the parent drug and its metabolites.
Metabolic Fate and Pathway Elucidation:
By administering this compound, researchers can track its metabolic fate. The deuterium atoms can influence the rate of metabolism at the labeled positions (a phenomenon known as the kinetic isotope effect). This can help in identifying the primary sites of metabolic attack and elucidating the metabolic pathways of related thiourea-containing compounds.
References
- 1. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 1,3-Propylene-d6 Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Propylene-d6 thiourea (CAS: 1219802-05-7), a deuterated analog of 1,3-Propylene thiourea. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols. The inclusion of deuterated compounds in research, particularly in metabolic and pharmacokinetic studies, offers significant advantages in tracking and identifying metabolites.
Core Compound Data
This compound is a stable isotope-labeled version of 1,3-Propylene thiourea, where six hydrogen atoms on the propylene backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research and as an internal standard in quantitative analyses.
| Property | Value (this compound) | Value (1,3-Propylene thiourea) |
| CAS Number | 1219802-05-7[1][2][3] | 2055-46-1[4][5][6] |
| Molecular Formula | C₄D₆H₂N₂S[2] | C₄H₈N₂S[4][5] |
| Molecular Weight | 122.22 g/mol [2] | 116.18 g/mol [5] |
| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea[2] | Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[4][7] |
| Appearance | White to Off-White Solid | White Crystalline Solid |
| Melting Point | Not available | 210-212 °C[5] |
Synthesis and Characterization
The synthesis of the unlabeled 1,3-Propylene thiourea is well-established and typically involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide.[7] The synthesis of the deuterated analog follows a similar principle, utilizing deuterated 1,3-diaminopropane as a starting material.
General Synthesis of 1,3-Propylene Thiourea
A common method for the synthesis of 1,3-Propylene thiourea involves the reaction of 1,3-diaminopropane with carbon disulfide in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the thiourea ring.[5][7]
Experimental Workflow for Synthesis
Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity. For the deuterated analog, NMR and mass spectrometry are crucial to verify the extent and location of deuterium incorporation.
Potential Biological Activities and Signaling Pathways
Anticancer Activity and Associated Signaling Pathways
Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[9][10][11] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various cancers.[12] Some thiourea derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Aberrant activation of the MAPK pathway is a common feature in many cancers. Thiourea derivatives can modulate this pathway at various points, leading to the inhibition of cancer cell proliferation.
Experimental Protocols
The following are representative protocols for assessing the potential biological activities of this compound, based on methodologies commonly used for other thiourea derivatives.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).[9] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Assessment using Broth Microdilution Method
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13]
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).[13]
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound is a valuable research tool for scientists in drug discovery and development. Its deuterated nature makes it particularly useful for metabolic and pharmacokinetic studies. Based on the known biological activities of thiourea derivatives, this compound holds potential for investigation as an anticancer, anti-inflammatory, or antibacterial agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. 1219802-05-7(this compound) | Kuujia.com [kuujia.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 4. Basic Chemical Data [dtp.cancer.gov]
- 5. 3,4,5,6-TETRAHYDRO-2-PYRIMIDINETHIOL | 2055-46-1 [chemicalbook.com]
- 6. Tetrahydropyrimidine-2-thione | 2055-46-1, Tetrahydropyrimidine-2-thione Formula - ECHEMI [echemi.com]
- 7. 3,4,5,6-Tetrahydro-2-pyrimidinethiol | 2055-46-1 | Benchchem [benchchem.com]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,3-Propylene-d6 Thiourea in Research: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. In the realm of scientific research, particularly in drug discovery and development, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (d), is a powerful tool. This guide provides a comprehensive overview of the scientific principles and potential applications of this compound in a research context. While specific experimental data for this particular deuterated compound is not extensively available in public literature, this guide extrapolates its uses based on the well-established principles of isotopic labeling and the known biological activities of thiourea derivatives.
The primary utility of this compound stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate. This seemingly subtle modification can have profound effects on a molecule's pharmacokinetic profile.
Core Applications in Research
The use of this compound in research is primarily centered around two key areas:
-
Modulation of Metabolic Fate and Pharmacokinetics (PK): By strategically placing deuterium on the propylene backbone, researchers can investigate and favorably alter the metabolic stability of the parent compound. This can lead to a number of desirable outcomes in drug development.[1][2]
-
Use as an Internal Standard in Analytical Assays: The distinct mass of the deuterated compound makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.
Enhancing Metabolic Stability and Pharmacokinetic Profiles
The deuteration of the propylene moiety in 1,3-propylenethiourea can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Key Advantages of Deuteration:
-
Increased Metabolic Stability: If the propylene group is a site of metabolic oxidation by enzymes such as cytochrome P450s, deuteration can slow this process, leading to a longer half-life of the compound in the body.[3]
-
Improved Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active compound may reach systemic circulation.
-
Reduced Formation of Toxic Metabolites: In some cases, the metabolism of a drug can lead to the formation of reactive or toxic byproducts. By altering the metabolic pathway, deuteration can potentially steer metabolism away from these harmful routes.[2]
-
Sustained Therapeutic Effect: A longer half-life can lead to more stable plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.
Hypothetical Experimental Workflow for Assessing Metabolic Stability
The following workflow illustrates how researchers might compare the metabolic stability of 1,3-propylenethiourea with its deuterated analog, this compound.
Caption: Workflow for comparing the metabolic stability of a parent compound and its deuterated analog.
Use as an Internal Standard
In bioanalytical method development, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.
Advantages of using this compound as an IS:
-
Similar Extraction Recovery: It will behave almost identically to the non-deuterated analyte during sample preparation and extraction, correcting for any losses.
-
Co-elution in Chromatography: It typically co-elutes with the analyte in liquid chromatography (LC), which helps to compensate for matrix effects (ion suppression or enhancement) in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of six daltons (due to the six deuterium atoms) allows for easy differentiation from the unlabeled analyte by the mass spectrometer, preventing signal overlap.
Experimental Protocol for a Bioanalytical Assay using a Deuterated Internal Standard
Objective: To quantify the concentration of 1,3-propylenethiourea in rat plasma.
Materials:
-
1,3-Propylenethiourea (analyte)
-
This compound (internal standard)
-
Rat plasma (blank)
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 1,3-propylenethiourea and this compound in a suitable solvent (e.g., methanol).
-
Spike blank rat plasma with known concentrations of 1,3-propylenethiourea to create calibration standards and QCs.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and internal standard.
-
Detect the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for 1,3-propylenethiourea.
-
Monitor a specific precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Propylene Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated propylene thiourea, a molecule of interest for isotopic labeling in metabolic and pharmacokinetic studies. Due to the limited availability of specific literature on the deuterated form of this compound, this guide combines established synthetic methods for analogous compounds with general principles of deuteration and spectroscopic analysis.
Introduction
Propylene thiourea, also known as N,N'-trimethylenethiourea, is a cyclic thiourea derivative. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in various scientific disciplines. The heavier isotope of hydrogen allows for the tracking of the molecule in biological systems without significantly altering its chemical properties. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies, where understanding the metabolic fate of a compound is crucial. Deuteration can sometimes lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and potentially improving a drug's pharmacokinetic profile. This guide outlines a proposed synthetic route and the expected characterization data for deuterated propylene thiourea.
Synthesis of Deuterated Propylene Thiourea
The synthesis of deuterated propylene thiourea can be approached in two primary ways: by using a deuterated starting material or by deuterating the final propylene thiourea product. The former approach is generally preferred to ensure specific and high levels of deuteration.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 1,3-propylene-d6-thiourea involves a two-step process starting from deuterated 1,3-diaminopropane.
Caption: Proposed two-step synthesis of 1,3-propylene-d6-thiourea.
Experimental Protocols
2.2.1. Synthesis of 1,3-Propylene Thiourea (Unlabeled)
This protocol is adapted from a known procedure for the synthesis of cyclic thioureas and serves as a basis for the synthesis of the deuterated analogue.
-
Materials: 1,3-Diaminopropane, carbon disulfide, ethanol, water, hydrochloric acid, acetone.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1,3-diaminopropane in a mixture of ethanol and water.
-
Slowly add carbon disulfide to the solution. An exothermic reaction may occur, and cooling might be necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Add a small amount of concentrated hydrochloric acid and continue to reflux for an additional 8-10 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 1,3-propylene thiourea.
-
2.2.2. Proposed Synthesis of 1,3-Propylene-d6-thiourea
This proposed method utilizes a deuterated starting material to achieve high isotopic enrichment.
-
Step 1: Synthesis of 1,3-Diaminopropane-d8 (Deuterated Starting Material)
-
Method: Catalytic hydrogen-deuterium exchange of 1,3-diaminopropane.
-
Materials: 1,3-Diaminopropane, deuterium oxide (D₂O), a suitable catalyst (e.g., Raney nickel or a platinum-based catalyst).
-
Procedure:
-
In a sealed reaction vessel, combine 1,3-diaminopropane with an excess of deuterium oxide.
-
Add a catalytic amount of a suitable hydrogenation/dehydrogenation catalyst.
-
Heat the mixture under pressure for a sufficient time to allow for complete H/D exchange at all non-labile C-H positions. The exchange of the N-H protons will also occur but these are readily exchangeable with any protic solvent.
-
After cooling, the catalyst is filtered off, and the deuterated 1,3-diaminopropane can be isolated by distillation after removal of the D₂O. The isotopic enrichment should be confirmed by mass spectrometry and ¹H NMR.
-
-
-
Step 2: Synthesis of 1,3-Propylene-d6-thiourea
-
Materials: 1,3-Diaminopropane-d8, carbon disulfide, ethanol, D₂O.
-
Procedure:
-
Follow the procedure for the synthesis of unlabeled 1,3-propylene thiourea, substituting 1,3-diaminopropane-d8 for 1,3-diaminopropane and using D₂O instead of H₂O as the solvent to minimize back-exchange of the N-D protons.
-
The resulting product, 1,3-propylene-d6-thiourea, can be isolated and purified as described for the unlabeled compound. The final product will have deuterium atoms at the three methylene positions of the propylene backbone. The N-H protons will also be deuterated if D₂O is used in the final steps.
-
-
Characterization of Deuterated Propylene Thiourea
The successful synthesis of deuterated propylene thiourea is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for both the unlabeled and the deuterated (d6) compound.
Physical and Chemical Properties
| Property | Unlabeled Propylene Thiourea | Deuterated (d6) Propylene Thiourea |
| Molecular Formula | C₄H₈N₂S | C₄H₂D₆N₂S |
| Molecular Weight | 116.19 g/mol | 122.22 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| CAS Number | 2055-46-1 | 1219802-05-7 |
Mass Spectrometry
Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular ion peak will shift by the number of incorporated deuterium atoms.
| Compound | Expected [M]+ or [M+H]+ | Key Fragmentation Ions (m/z) |
| Unlabeled Propylene Thiourea | 116 or 117 | 116, 101, 88, 74, 60 |
| Deuterated (d6) Propylene Thiourea | 122 or 123 | 122, 105, 92, 78, 62 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is crucial for confirming the location of the deuterium labels.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Unlabeled Propylene Thiourea | ~3.4 | Triplet | CH₂-N |
| ~1.9 | Quintet | CH₂-C-CH₂ | |
| ~7.5 | Broad Singlet | N-H | |
| Deuterated (d6) Propylene Thiourea | - | - | Signals for CH₂ protons will be absent or significantly reduced. |
| ~7.5 (if in non-deuterated solvent) | Broad Singlet | N-H (may be absent if exchanged with D) |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| Unlabeled Propylene Thiourea | ~175 | C=S |
| ~45 | CH₂-N | |
| ~25 | CH₂-C-CH₂ | |
| Deuterated (d6) Propylene Thiourea | ~175 | C=S |
| ~44 | CD₂-N (signal will be a multiplet due to C-D coupling) | |
| ~24 | CD₂-C-CD₂ (signal will be a multiplet due to C-D coupling) |
²H NMR Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| Deuterated (d6) Propylene Thiourea | ~3.4 | CD₂-N |
| ~1.9 | CD₂-C-CD₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Deuteration will cause a shift in the vibrational frequencies of the C-H bonds to lower wavenumbers for the C-D bonds.
| Wavenumber (cm⁻¹) | Assignment (Unlabeled) | Expected Wavenumber (cm⁻¹) | Assignment (Deuterated) |
| ~3200 | N-H stretching | ~3200 | N-H stretching (if present) |
| ~2950 | C-H stretching (aliphatic) | ~2200 | C-D stretching (aliphatic) |
| ~1550 | N-H bending | ~1550 | N-H bending (if present) |
| ~1350 | C-N stretching | ~1350 | C-N stretching |
| ~1200 | C=S stretching | ~1200 | C=S stretching |
Biological Activity and Signaling Pathways
Propylene thiourea is known to have biological activity, primarily as a disruptor of thyroid hormone synthesis. This is a critical consideration for its use in drug development and toxicology studies.
Mechanism of Thyroid Disruption
The primary mechanism of action of propylene thiourea and other thiourea derivatives is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).
Caption: Inhibition of thyroid hormone synthesis by propylene thiourea.
By inhibiting TPO, propylene thiourea disrupts the normal synthesis of thyroid hormones, which can lead to hypothyroidism. This has implications for its toxicological profile and must be considered in any drug development program involving this scaffold.
Other Potential Biological Activities
Thiourea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1] The thiourea moiety can act as a hydrogen bond donor and can coordinate with metal ions, which may contribute to its biological effects. The specific signaling pathways targeted by propylene thiourea, beyond its effects on the thyroid, are an area for further research.
Conclusion
This technical guide provides a framework for the synthesis and characterization of deuterated propylene thiourea. While specific experimental data for the deuterated compound is not widely available, the proposed synthetic route and predicted characterization data offer a solid foundation for researchers and scientists. The well-documented inhibitory effect of propylene thiourea on thyroid hormone synthesis is a critical aspect of its biological profile and should be a primary consideration in its application in drug development and related fields. Further research is warranted to fully elucidate the complete toxicological and pharmacological profile of this isotopically labeled compound.
References
An In-depth Technical Guide on 1,3-Propylene-d6 Thiourea: Physical and Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral properties of 1,3-Propylene-d6 thiourea, an isotopically labeled compound valuable in various research applications. This document details its chemical structure, physical characteristics, and spectral data, along with generalized experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound, also known as Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, is a deuterated analog of 1,3-Propylenethiourea. The incorporation of six deuterium atoms provides a valuable tool for tracer studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₂D₆N₂S | [2] |
| Molecular Weight | 122.22 g/mol | [2] |
| CAS Number | 1219802-05-7 | [3] |
| Appearance | Neat solid | [2] |
| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6 | [2] |
Synthesis Workflow
A plausible synthetic route to this compound involves a two-step process starting from deuterated 1,3-diaminopropane. The general synthesis of cyclic thioureas from diamines is a well-established method.[5]
References
Deconstructing the Certificate of Analysis for 1,3-Propylene-d6 Thiourea: An In-depth Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound. This guide provides a detailed explanation of a typical CoA for 1,3-Propylene-d6 thiourea, a deuterated analogue of a versatile molecule with applications in medicinal chemistry. Understanding the data and methodologies presented in a CoA is paramount for ensuring the reliability and reproducibility of experimental results.
Product Information and Specifications
The initial section of a CoA provides fundamental details about the compound and the specific lot being certified. This information is crucial for traceability and accurate record-keeping.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1219802-05-7 |
| Molecular Formula | C₄H₂D₆N₂S |
| Molecular Weight | 122.22 g/mol |
| Lot Number | XYZ-123 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
Analytical Test Results
This core section of the CoA presents the quantitative results of various analytical tests performed to assess the quality of the compound.
| Test | Method | Specification | Result |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Identity (¹H NMR) | Proton Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Meets USP <467> limits | Complies |
| Elemental Analysis | Combustion Analysis | C: 39.32%, H(D): 8.25%, N: 22.93%, S: 26.24% (Theoretical) | C: 39.30%, H(D): 8.21%, N: 22.90%, S: 26.28% (Actual) |
Experimental Protocols
Detailed methodologies are essential for the end-user to understand how the quality control tests were performed and to potentially replicate or verify the results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is assessed using HPLC, a technique that separates components in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Procedure: A solution of the sample is prepared in the mobile phase, injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry is employed to determine the degree of deuterium incorporation into the thiourea molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The isotopic distribution is analyzed to calculate the percentage of molecules that contain the desired number of deuterium atoms.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to confirm the structural identity of the compound. For a deuterated compound, the absence of proton signals at specific positions is a key confirmation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6).
-
Procedure: A small amount of the sample is dissolved in the NMR solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the expected spectrum for this compound, which should show a significant reduction or absence of signals corresponding to the propylene chain protons.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This test identifies and quantifies any residual solvents from the synthesis and purification processes, ensuring they are below the safety limits defined by pharmacopeial standards like USP <467>.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Procedure: The sample is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen (including deuterium), nitrogen, and sulfur in the compound, which should match the theoretical values for the molecular formula.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors to determine the elemental composition.
Visualizing Key Information
Diagrams can provide a quick and clear understanding of the molecule and the analytical workflow.
Caption: Molecular Structure of this compound.
Caption: Quality Control Workflow for this compound.
Conclusion
A thorough understanding of the Certificate of Analysis for this compound is indispensable for researchers in drug development and related scientific fields. This document provides the necessary assurance of a compound's identity, purity, and quality, which are foundational for conducting meaningful and reproducible research. By carefully examining the data presented in tables and understanding the underlying experimental protocols, scientists can confidently incorporate this valuable deuterated compound into their studies.
A Technical Guide to 1,3-Propylene-d6 Thiourea for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1,3-Propylene-d6 thiourea, a deuterated analogue of propylene thiourea. This isotopically labeled compound is a valuable tool in analytical chemistry, particularly for quantitative studies using mass spectrometry. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support its use in a research and drug development context.
Commercial Availability and Physical Properties
This compound is available from several specialized chemical suppliers. The quality and specifications may vary between suppliers, and it is recommended to obtain a certificate of analysis for specific batch information.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Website | Notes |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | A common source for this compound. |
| LGC Standards | --INVALID-LINK-- | Provides certified reference materials. |
| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and pricing.[1] |
| CymitQuimica | --INVALID-LINK-- | European supplier.[2] |
| CDN Isotopes | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds. |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference/Source |
| Chemical Name | 4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione | LGC Standards[3] |
| Synonyms | Tetrahydropyrimidine-2(1H)-thione-d6, Cyclic propylene-d6 thiourea | CymitQuimica[2] |
| CAS Number | 1219802-05-7 | LGC Standards[3] |
| Molecular Formula | C₄H₂D₆N₂S | CymitQuimica[2] |
| Molecular Weight | 122.22 g/mol | CymitQuimica[2] |
| Appearance | White to Off-White Solid | ChemicalBook |
| Melting Point | 207 - 209°C | ChemicalBook |
| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |
| Purity | Typically >95% (HPLC) | Adva Tech Group |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| SMILES | [2H]C1([2H])NC(=S)NC([2H])([2H])C1([2H])[2H] | CymitQuimica[2] |
| InChI | InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 | CymitQuimica[2] |
Core Application: Internal Standard for Quantitative Analysis
The primary and most critical application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly those employing isotope dilution mass spectrometry (IDMS). In this role, it is used to accurately quantify its non-deuterated counterpart, propylene thiourea (PTU). PTU is a metabolite of dithiocarbamate fungicides like propineb and its presence in food and environmental samples is a subject of regulatory monitoring.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the analyte (PTU), meaning it behaves almost identically during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and thus a more precise and accurate final quantification.
Experimental Protocol: Quantification of Propylene Thiourea in a Food Matrix using LC-MS/MS
The following is a representative experimental protocol for the quantification of propylene thiourea (PTU) in a food matrix (e.g., baby food) using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature for the analysis of PTU.[4][5]
Materials and Reagents
-
Analytes: Propylene thiourea (PTU) analytical standard, this compound (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Chemicals: Ammonium acetate, Anhydrous magnesium sulfate, Sodium chloride.
-
Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm).
Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to the sample.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing a suitable d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar PTU.
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to increasing aqueous mobile phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for PTU and its deuterated internal standard need to be optimized. Representative transitions are provided in Table 3.
-
Table 3: Representative MRM Transitions for PTU and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Propylene Thiourea (PTU) | 117.1 | 60.1 | 72.1 |
| This compound | 123.1 | 64.1 | 76.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are inferred based on the structure and known fragmentation patterns of similar compounds.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of PTU and a constant concentration of this compound.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the PTU quantifier transition to the this compound quantifier transition.
-
Quantification: Plot the peak area ratio against the concentration of PTU for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression of the calibration curve to determine the concentration of PTU in the unknown samples based on their measured peak area ratios.
Visualizations
Bioanalytical Workflow using this compound
Caption: Workflow for PTU quantification using a deuterated internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Principle of accurate quantification using an isotopic internal standard.
Conclusion
This compound is an essential analytical tool for researchers and professionals in drug development and food safety. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of propylene thiourea by correcting for variations inherent in complex sample analysis. The methodologies and data presented in this guide are intended to facilitate the integration of this compound into robust and reliable bioanalytical workflows.
References
- 1. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isotopic Purity of 1,3-Propylene-d6 Thiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 1,3-Propylene-d6 thiourea, a deuterated analog of the cyclic thiourea, tetrahydropyrimidine-2(1H)-thione. This document is intended for professionals in research, scientific, and drug development fields who utilize isotopically labeled compounds.
Introduction
This compound (CAS No. 1219802-05-7) is a stable isotope-labeled compound valuable in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of six deuterium atoms into the propylene backbone offers a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The utility of deuterated internal standards is well-established for improving the accuracy and precision of bioanalytical methods.[2][3][4]
Physicochemical Properties and Isotopic Enrichment
While a specific certificate of analysis with quantitative isotopic purity data for this compound is not publicly available, the nominal properties are summarized in Table 1. The isotopic purity of commercially available deuterated compounds is typically expected to be high, often exceeding 98 atom % D.
| Property | Value | Reference |
| Chemical Name | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6 | [5] |
| Synonyms | This compound, Cyclic propylene-d6 thiourea | [1] |
| CAS Number | 1219802-05-7 | [1] |
| Molecular Formula | C₄H₂D₆N₂S | [1] |
| Molecular Weight | 122.22 g/mol | [1] |
| Nominal Isotopic Purity | >95% (Typically >98%) | - |
| Appearance | White to Off-White Solid | - |
Experimental Protocols
General Synthesis of Cyclic Thioureas
The synthesis of cyclic thioureas, such as the unlabeled tetrahydropyrimidine-2(1H)-thione, can be achieved through several established methods. A common approach involves the reaction of a diamine with a thiocarbonylating agent. For the deuterated analog, the synthesis would logically start from a deuterated diamine precursor.
One general synthetic route involves the reaction of 1,3-diaminopropane with carbon disulfide.[6] To synthesize the d6 analog, the reaction would utilize 1,3-diaminopropane-d6.
Reaction Scheme:
Illustrative Protocol (based on general methods for non-deuterated analogs):
-
Reaction Setup: A solution of 1,3-diaminopropane-d6 in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Thiocarbonylating Agent: Carbon disulfide is added dropwise to the cooled solution of the diamine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Cyclization: The intermediate dithiocarbamate is then cyclized to form the thiourea ring. This can be promoted by heating the reaction mixture or by the addition of a reagent that facilitates the elimination of hydrogen sulfide.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry:
-
Principle: HRMS can resolve the isotopic peaks of the deuterated compound and its lower isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).
-
Analysis: The sample is infused into the mass spectrometer, and high-resolution mass spectra are acquired.
-
Data Analysis: The area under the curve for each isotopic peak is integrated, and the isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
NMR Spectroscopy:
-
¹H NMR: In a highly deuterated compound, the proton signals will be significantly reduced. The residual proton signals can be integrated and compared to a known internal standard to quantify the amount of non-deuterated species.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.
-
¹³C NMR: The carbon signals will show coupling to deuterium (C-D coupling), which can be used to confirm the locations of the deuterium labels.
Applications in Research and Drug Development
While specific studies employing this compound are not readily found in the public domain, its primary application is anticipated to be as an internal standard in quantitative bioanalytical assays.[7][8][9]
Use as an Internal Standard in LC-MS/MS Assays
In drug metabolism studies, the parent drug or its metabolites are often structurally similar to endogenous compounds or other drugs, necessitating a robust analytical method for accurate quantification. A stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated counterpart or related compounds, is the gold standard.
Workflow for a Typical Bioanalytical Assay:
Caption: Workflow for a bioanalytical assay using an internal standard.
Potential in Metabolic Fate Studies
Isotopically labeled compounds are crucial for elucidating the metabolic pathways of drugs.[9] While the metabolic fate of propylene thiourea itself is not extensively documented in the context of drug development, related thiourea-containing compounds are known to undergo various metabolic transformations. Should the unlabeled analogue be investigated as a drug candidate, this compound would be an invaluable tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a valuable research tool, primarily for its application as an internal standard in quantitative mass spectrometry. Its synthesis is achievable through established methods for cyclic thioureas using a deuterated precursor. The determination of its high isotopic purity is critical for its function and can be reliably assessed using HRMS and NMR techniques. While specific applications in signaling pathways are not yet documented, its utility in DMPK studies is clear, underscoring the importance of such isotopically labeled compounds in the advancement of pharmaceutical research.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 1,3-Propylene-d6 Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Propylene-d6 thiourea. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and reliability in research and development applications, particularly in drug metabolism and pharmacokinetic studies. This document outlines the compound's physical and chemical properties, known degradation pathways, and recommended protocols for stability assessment.
Compound Properties
This compound is a deuterated analog of 1,3-Propylene thiourea. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6 |
| CAS Number | 1219802-05-7 |
| Molecular Formula | C₄H₂D₆N₂S |
| Molecular Weight | 122.22 g/mol |
| Appearance | Neat (likely a solid) |
| Storage Temperature | 4°C |
Stability Profile and Degradation Pathways
Detailed stability studies on this compound are not extensively available in the public domain. However, valuable insights can be drawn from the known stability of its non-deuterated counterpart, thiourea, and its derivatives. The primary degradation pathways to consider are thermal, photolytic, and hydrolytic degradation.
Thermal Stability
Thiourea and its derivatives are susceptible to thermal decomposition. The decomposition of thiourea is reported to begin at temperatures around 140-180°C.[1] The thermal degradation process can be complex, leading to the formation of various volatile and non-volatile products.
Under thermal stress, thiourea can isomerize to carbamimidothioic acid, which can then decompose into several products, including:
A proposed thermal decomposition pathway for thiourea is illustrated in the following diagram.
Caption: Proposed thermal degradation pathway of thiourea.
Photolytic Stability
Exposure to ultraviolet (UV) light can induce the degradation of thiourea.[4] Photolytic degradation can lead to the formation of various photoproducts. The specific degradation products and the rate of degradation will depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers. For this compound, it is recommended to handle and store the compound in a manner that protects it from light, especially from high-energy UV sources.
Hydrolytic Stability
Thiourea is reported to be stable to hydrolysis at environmentally relevant pH levels.[5] However, stability at extreme pH values (highly acidic or basic conditions) may be a concern. Forced degradation studies under acidic and basic conditions are recommended to fully characterize the hydrolytic stability of this compound.
Recommended Storage and Handling Conditions
Based on available supplier information and the known stability of related compounds, the following storage and handling conditions are recommended for this compound:
| Condition | Recommendation |
| Temperature | Store at 4°C for long-term storage.[5] |
| Light | Protect from light. Store in amber vials or in the dark. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. |
| Inert Atmosphere | For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered to minimize oxidative degradation. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as thiourea derivatives can be skin and eye irritants. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. The following is a general protocol based on ICH guidelines.[6][7][8]
Objective
To evaluate the stability of this compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) and to identify the resulting degradation products.
Materials
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study.
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.
-
Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
-
Time Points: Collect samples from each stress condition at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Conclusion
While specific stability data for this compound is limited, information from its non-deuterated analog suggests that it is susceptible to thermal and photolytic degradation. The recommended storage condition is at 4°C, protected from light and moisture. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile. The provided experimental protocol serves as a guideline for such studies, which are crucial for ensuring the quality, reliability, and proper handling of this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a critical tool for achieving reliable and reproducible results in complex biological matrices. By compensating for variability inherent in sample preparation and analysis, these isotopically labeled compounds have become an indispensable asset in mass spectrometry-based assays.
The Principle of Isotope Dilution Mass Spectrometry
Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (²H).[1] This subtle alteration in mass allows the internal standard to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring it behaves nearly identically during sample extraction, derivatization, and chromatographic separation.[2] The fundamental principle underpinning their use is isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known amount of the labeled standard to the sample prior to any processing steps. By measuring the ratio of the analyte's signal to the internal standard's signal, any losses or variations encountered during the analytical workflow are effectively normalized, leading to highly accurate quantification.[1]
Advantages in Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[3] Deuterated internal standards are particularly effective at correcting for these matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[3] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix interference.
Synthesis of Deuterated Internal Standards
The preparation of deuterated internal standards typically involves two primary methods:
-
Chemical Synthesis: This approach involves incorporating deuterium atoms into the molecular structure through specific chemical reactions. This allows for precise control over the location and number of deuterium labels.[4]
-
Hydrogen/Deuterium Exchange: This method involves exposing the analyte to a deuterium-rich solvent (e.g., D₂O) under conditions that promote the exchange of protons for deuterons. While simpler, this method may not be suitable for all compounds, as the deuterium labels can sometimes be prone to back-exchange.
Quantitative Data and Performance Metrics
The use of deuterated internal standards significantly improves the performance of analytical methods. The following tables summarize key quantitative data from studies utilizing these standards for the analysis of various compound classes.
Table 1: Performance Metrics for the LC-MS/MS Analysis of Steroids using Deuterated Internal Standards [3]
| Analyte | Trueness (%) | Precision (RSD %) |
| Steroid 1 | 79 - 115 | 0.8 - 11.8 |
| Steroid 2 | 85 - 110 | 1.2 - 9.5 |
| Steroid 3 | 88 - 105 | 2.5 - 8.1 |
Table 2: Recovery and Matrix Effect Data for the Analysis of Pesticides in Cannabis Matrices using Deuterated Internal Standards [5]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Pesticide A | 85 - 115 | Within 25% |
| Pesticide B | 90 - 110 | Within 20% |
| Pesticide C | 88 - 112 | Within 22% |
Table 3: Quantification of Vitamin D Metabolites in Human Serum using Deuterated Internal Standards [1]
| Metabolite | Concentration in Pooled Human Serum |
| 25(OH)D₃ | 5.1 ng/mL |
| 25(OH)D₃-23,26-lactone | 38.3 pg/mL |
| 1,25(OH)₂D₃-23,26-lactone | 8.9 pg/mL |
Experimental Protocols
Quantification of Vitamin D Metabolites in Human Serum by LC-MS/MS
This protocol outlines the key steps for the quantitative analysis of vitamin D metabolites using deuterated internal standards.
1. Sample Preparation:
- To a 100 µL aliquot of human serum, add a known amount of the deuterated internal standard solution for each vitamin D metabolite being analyzed.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and internal standards from the bulk of the matrix components.[6]
- Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
2. Derivatization (Optional but Recommended):
- To enhance ionization efficiency and sensitivity, derivatize the extracted vitamin D metabolites using a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[7]
3. LC-MS/MS Analysis:
- Inject the prepared sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- Use a reversed-phase column (e.g., C18) for chromatographic separation.
- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the native vitamin D metabolites and their corresponding deuterated internal standards.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of the analyte in the sample by comparing the measured ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate common workflows in analytical chemistry where deuterated internal standards are employed.
Caption: General workflow for a bioanalytical method using a deuterated internal standard.
Caption: Workflow for metabolite identification using deuterated standards.
Conclusion
Deuterated internal standards are an essential tool in modern analytical chemistry, providing a robust solution to the challenges of quantitative analysis in complex matrices. Their ability to mimic the behavior of the target analyte throughout the analytical process allows for the effective correction of matrix effects and other sources of variability, leading to highly accurate and precise results. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating reliable data that can withstand the rigors of scientific scrutiny and regulatory review.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. lcms.cz [lcms.cz]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantification of Thiourea in Biological Matrices Using 1,3-Propylene-d6 Thiourea as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives are compounds of significant interest in various fields, including agriculture and medicine, due to their diverse biological activities. Accurate quantification of thiourea in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of small molecules in complex samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This application note describes a robust and reliable LC-MS/MS method for the quantification of thiourea in biological matrices, such as plasma or urine, using 1,3-Propylene-d6 thiourea as an internal standard.
Principle
The method involves the extraction of thiourea and the internal standard, this compound, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using a calibration curve prepared in the same matrix. The stable isotope-labeled internal standard co-elutes with the analyte and behaves similarly during extraction and ionization, thus ensuring high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Thiourea (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat urine)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiourea and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the thiourea primary stock solution in 50% methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in 50% methanol/water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to each tube, except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiourea | 77.1 | 60.1 | 15 |
| This compound | 83.1 | 64.1 | 15 |
Note: The parent ion of thiourea is m/z 77.[3] The product ion at m/z 60 corresponds to the loss of NH3.[3] For this compound, the precursor ion is expected to be at m/z 83.1, and a similar fragmentation would lead to a product ion at m/z 64.1. Collision energies should be optimized for the specific instrument used.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Thiourea | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Note: The data presented in these tables are representative and should be established for each specific assay during method validation.
Mandatory Visualization
References
Quantitative Analysis of Propylene Thiourea Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propylene thiourea (PTU), a metabolite and degradation product of the fungicide propineb, is a compound of toxicological concern due to its potential carcinogenic, mutagenic, and teratogenic effects.[1] Accurate and sensitive quantification of PTU in various matrices, including food, environmental samples, and biological fluids, is crucial for safety assessment and regulatory compliance. The use of a stable isotope-labeled internal standard, such as deuterated propylene thiourea (PTU-D6), is the gold standard for quantitative analysis by mass spectrometry.[2][3] This approach enhances accuracy and precision by compensating for matrix effects and variations during sample preparation and instrument analysis.[3][4]
This application note provides a detailed protocol for the quantitative analysis of propylene thiourea using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs a deuterated analog of propylene thiourea as an internal standard (IS).[2] The IS is added to the sample at the beginning of the extraction process and behaves similarly to the analyte of interest (PTU) throughout the sample preparation and analysis. By monitoring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of matrix-induced signal suppression or enhancement.[2][4] Separation is achieved using liquid chromatography, followed by sensitive and selective detection using tandem mass spectrometry.
Experimental Protocols
Reagents and Materials
-
Propylene Thiourea (PTU) analytical standard
-
Propylene Thiourea-D6 (PTU-D6) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or equivalent (e.g., Milli-Q)
-
Formic Acid (FA) or Acetic Acid (HAc)
-
Ammonium acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (e.g., 0.22 µm PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PTU and PTU-D6 in methanol.
-
Intermediate Stock Solutions (e.g., 10 µg/mL): Dilute the primary stock solutions with an appropriate solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate PTU stock solution. Each calibration standard should be fortified with a constant concentration of the PTU-D6 internal standard.
Sample Preparation (QuEChERS Method for Food Matrices)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for extracting PTU from various food matrices.[1][5]
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.
-
Weighing and Fortification: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. Add the PTU-D6 internal standard solution.
-
Extraction:
-
Add 10 mL of acidified water (e.g., with 1% acetic acid).
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instruments and matrices.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column can be used.[1][6]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 25 - 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][5] Atmospheric Pressure Chemical Ionization (APCI) has also been used.[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both PTU and PTU-D6 need to be optimized. The precursor ion for PTU is typically [M+H]⁺.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters for PTU Analysis
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Example MRM Transitions for PTU and PTU-D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propylene Thiourea (PTU) | 117.1 | 58.1 | 15 |
| Propylene Thiourea-D6 (PTU-D6) | 123.1 | 62.1 | 15 |
Note: These are example values and must be optimized on the specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for PTU analysis.
Analyte-Internal Standard Relationship
Caption: Analyte to IS relationship.
Conclusion
The use of a deuterated internal standard in the LC-MS/MS analysis of propylene thiourea provides a robust and reliable method for its quantification in complex matrices. This approach effectively mitigates matrix effects and procedural variations, leading to high accuracy and precision. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food safety, environmental analysis, and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. lcms.cz [lcms.cz]
- 5. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Propylene Thiourea in Produce Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Propylene thiourea (PTU) is a metabolite of the dithiocarbamate fungicide propineb, which is used in agriculture to protect crops from fungal diseases. Due to potential health concerns associated with PTU, including its classification as a suspected substance of damaging fertility or the unborn child, robust and sensitive analytical methods are required for its monitoring in food products.[1] This application note details a sample preparation protocol for the quantitative analysis of propylene thiourea in fruit and vegetable matrices using 1,3-Propylene-d6 thiourea as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[2] The described method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which offers high recovery and efficiency.[3][4]
Experimental Protocol
This protocol is intended for the extraction and cleanup of propylene thiourea from fruit and vegetable samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Propylene Thiourea (PTU) analytical standard
-
This compound (PTU-d6) internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquoting: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA per mL of extract.
-
Cleanup: Cap the tube and shake for 30 seconds.
-
Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. This can be directly injected for LC-MS/MS analysis or diluted with an appropriate mobile phase if necessary.
LC-MS/MS Analysis
The final extract is analyzed by LC-MS/MS. Chromatographic conditions should be optimized for the separation of propylene thiourea from matrix interferences. Mass spectrometric detection is typically performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification and confirmation.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of propylene thiourea in produce using methods similar to the one described. The use of a deuterated internal standard generally leads to high accuracy and precision.
| Parameter | Typical Value | Reference(s) |
| Recovery | 71% - 97% | [5][6] |
| Relative Standard Deviation (RSD) | 3.1% - 13.1% | [5] |
| Limit of Detection (LOD) | 0.0015 - 0.0033 mg/kg | |
| Limit of Quantification (LOQ) | 0.005 - 0.025 mg/kg |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Figure 1. Experimental Workflow for PTU Analysis
Conclusion
This application note provides a detailed protocol for the sample preparation of propylene thiourea in fruit and vegetable matrices using a deuterated internal standard. The QuEChERS-based method is efficient and, when coupled with LC-MS/MS analysis, provides a robust and sensitive approach for the quantitative determination of this important fungicide metabolite. The use of this compound ensures high accuracy and precision, making this method suitable for routine monitoring and food safety applications.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. lcms.cz [lcms.cz]
- 3. QuEChERS: Home [quechers.eu]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3-Propylene-d6 Thiourea by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Propylene-d6 thiourea. This deuterated internal standard is crucial for the accurate quantification of its unlabeled counterpart, propylene thiourea (PTU), a metabolite of certain fungicides. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Propylene thiourea (PTU) is a metabolite of the propylene bis-dithiocarbamate fungicides, such as propineb. Due to potential health concerns associated with PTU, its monitoring in various matrices is of significant importance. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantitative analysis. This document outlines a complete LC-MS/MS workflow for the reliable measurement of this compound.
Experimental
Materials and Reagents
-
This compound (Molecular Weight: ~122.22 g/mol )
-
Thiourea (for unlabeled standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 series, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP series, Thermo Fisher TSQ series)
-
Analytical column: C18, 2.1 x 100 mm, 3.5 µm (or equivalent)
Standard Preparation
Stock solutions of this compound and unlabeled thiourea (1 mg/mL) were prepared in methanol. Working standards were prepared by serial dilution of the stock solutions with a 50:50 mixture of mobile phase A and B.
LC-MS/MS Method Development
The development of a robust LC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection.
Chromatographic Method
The separation was performed on a C18 column, which is suitable for retaining small polar molecules like thiourea. A gradient elution was employed to ensure good peak shape and separation from potential matrix interferences.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry Method
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The precursor ion for this compound was determined to be its protonated molecule [M+H]⁺. A product ion scan (MS2) was performed to identify the most abundant and stable fragment ions for use in the MRM transitions.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent, optimize for signal |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Thiourea | 77.0 | 60.0 | 50 | 15 |
| 77.0 | 43.0 | 50 | 25 | |
| This compound | 123.2 | To be determined | 50 | To be determined |
Note: The product ions and collision energies for this compound need to be experimentally determined.
Protocol: LC-MS/MS Analysis of this compound
This protocol details the steps for sample preparation and LC-MS/MS analysis.
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological matrices like plasma or serum.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Determination of Optimal MRM Transitions for this compound
-
Prepare a solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC system.
-
Perform a full scan (Q1 scan) to confirm the m/z of the protonated precursor ion ([M+H]⁺), which is predicted to be around 123.2.
-
Perform a product ion scan (MS2) on the precursor ion (m/z 123.2). This will fragment the precursor ion and show the resulting product ions.
-
Identify the most intense and stable product ions from the product ion spectrum.
-
For each selected product ion, create an MRM transition (e.g., 123.2 -> product ion m/z).
-
Optimize the collision energy for each MRM transition by performing a series of injections while varying the collision energy and monitoring the signal intensity of the product ion. Select the collision energy that produces the maximum response.
-
Select at least two intense and specific MRM transitions for quantification and confirmation.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical workflow for the development of the MRM method for this compound.
NMR Spectroscopy Applications of 1,3-Propylene-d6 Thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases reveals that while 1,3-Propylene-d6 thiourea is commercially available as an isotopically labeled compound, there are currently no specific, documented applications of this deuterated molecule in NMR spectroscopy.[1][2][3][4][5] However, based on the known roles of deuterated compounds in NMR and the broad utility of non-deuterated thiourea derivatives, we can extrapolate potential applications and provide detailed protocols for the general class of thiourea compounds. This document, therefore, presents a comprehensive overview of the established NMR applications of thiourea derivatives, which can serve as a foundational guide for researchers exploring the potential uses of this compound.
Potential Applications of this compound in NMR Spectroscopy
While specific data is absent, the unique properties of this compound suggest several potential applications in NMR spectroscopy:
-
Internal Standard for Quantitative NMR (qNMR): The deuterated nature of this compound makes it a candidate for an internal standard in ¹H qNMR. The deuterium labeling would render the propylene signals invisible in the ¹H spectrum, reducing signal overlap with the analyte of interest. The thiourea protons (N-H) would provide a distinct signal for quantification.
-
Deuterium NMR (²H NMR) Studies: This compound could be used as a probe in ²H NMR experiments to study molecular dynamics, interactions, and ordering in various systems.[6] The deuterium atoms on the propylene backbone provide a means to investigate the conformational flexibility and binding of the thiourea moiety.
-
Solvent for Specific NMR Experiments: In certain specialized applications, a deuterated molten salt or solution of this compound could potentially serve as a non-interfering solvent or co-solvent.
Established NMR Applications of Thiourea Derivatives
Thiourea derivatives are a versatile class of compounds with significant applications in NMR spectroscopy, particularly in the fields of chiral recognition and drug discovery.
Chiral Solvating Agents (CSAs)
Thiourea derivatives are widely employed as chiral solvating agents (CSAs) for the enantiodiscrimination of chiral molecules by NMR spectroscopy.[7][8][9] The fundamental principle involves the formation of transient diastereomeric complexes between the chiral thiourea derivative and the enantiomers of a chiral analyte. These diastereomeric complexes have distinct chemical environments, leading to separate NMR signals for the two enantiomers.
Key Features of Thiourea-based CSAs:
-
Hydrogen Bonding: The thiourea moiety acts as a strong hydrogen bond donor, interacting with hydrogen bond acceptors on the analyte.
-
Structural Diversity: A wide range of chiral backbones can be incorporated into the thiourea structure, allowing for the fine-tuning of enantioselective recognition.
-
Broad Applicability: They have been successfully used for the enantiodiscrimination of amino acids, carboxylic acids, alcohols, and other chiral compounds.[7][8]
Drug Development and Structural Elucidation
NMR spectroscopy is a cornerstone technique in the development of drugs containing the thiourea scaffold. It is instrumental in:
-
Structural Verification: Confirming the chemical structure of newly synthesized thiourea derivatives.[10][11][12]
-
Conformational Analysis: Determining the three-dimensional structure and conformational preferences of these molecules in solution.
-
Binding Studies: Investigating the interactions between thiourea-based drug candidates and their biological targets, such as proteins and enzymes.
Experimental Protocols
The following are detailed protocols for common NMR experiments involving thiourea derivatives. While these are generalized, they provide a solid foundation for designing experiments with this compound.
Protocol for Enantiodiscrimination using a Thiourea-based Chiral Solvating Agent
Objective: To resolve the signals of a racemic analyte using a chiral thiourea derivative.
Materials:
-
Racemic analyte (e.g., an N-protected amino acid)
-
Chiral thiourea solvating agent
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte in the chosen deuterated solvent (e.g., 10 mM).
-
Prepare a stock solution of the chiral thiourea CSA in the same solvent (e.g., 20 mM).
-
-
Titration:
-
In an NMR tube, place a fixed amount of the analyte solution (e.g., 500 µL).
-
Acquire a ¹H NMR spectrum of the free analyte.
-
Add increasing equivalents of the CSA stock solution to the NMR tube (e.g., 0.2, 0.5, 1.0, 1.5, and 2.0 equivalents).
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.
-
-
Data Analysis:
-
Monitor the chemical shifts of the analyte's protons.
-
Look for the splitting of signals, indicating enantiodiscrimination.
-
Calculate the chemical shift difference (ΔΔδ) between the signals of the two enantiomers for a quantitative measure of the enantioresolution.
-
Quantitative Data Summary:
| Analyte Proton | Δδ (R-enantiomer) (ppm) | Δδ (S-enantiomer) (ppm) | ΔΔδ (ppm) |
| Hα | 7.25 | 7.28 | 0.03 |
| CH₃ | 1.52 | 1.50 | 0.02 |
| Aromatic H | 8.10 | 8.15 | 0.05 |
Note: This is example data. Actual values will vary depending on the specific analyte and CSA.
Protocol for Quantitative NMR (qNMR) using an Internal Standard
Objective: To determine the purity of a thiourea derivative using a certified internal standard.
Materials:
-
Thiourea derivative of interest
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the thiourea derivative (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both compounds in a precise volume of the deuterated solvent in a volumetric flask.
-
Transfer a known volume of the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
Proper pulse calibration.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary:
| Parameter | Analyte (Thiourea Derivative) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 10.05 |
| Molar Mass ( g/mol ) | 176.24 | 116.07 |
| Signal Integral | 2.54 | 2.00 |
| Number of Protons | 2 (N-H) | 2 (=CH) |
| Purity of IS (%) | 99.9 |
Visualizations
Caption: Workflow for enantiodiscrimination by NMR.
Caption: Potential applications of the title compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. advatechgroup.com [advatechgroup.com]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Application Notes and Protocols for Metabolic Fate Studies of 1,3-Propylene-d6 Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are a class of compounds with diverse biological activities, making them relevant in various fields, including pharmaceuticals and agriculture.[1] Understanding the metabolic fate of these compounds is crucial for assessing their efficacy, safety, and potential for drug-drug interactions. This document provides a detailed protocol for conducting in vitro and in vivo metabolic fate studies of 1,3-Propylene-d6 thiourea, a deuterated analog of propylene thiourea. The use of a stable isotope label like deuterium allows for the accurate tracing and quantification of the parent compound and its metabolites in complex biological matrices.[2][3]
The primary metabolic pathway for thiourea involves S-oxidation, which can be catalyzed by various enzymes, including peroxidases.[4] This initial oxidation can lead to the formation of unstable intermediates like formamidine disulfide, which can then break down into various products. Further oxidation can result in the formation of thiourea S-oxides and S,S-dioxides. The decomposition of these oxidized species can generate reactive intermediates, which may have toxicological implications.
This protocol will guide researchers through the necessary steps to elucidate the metabolic pathways of this compound, from initial in vitro screening using liver microsomes to comprehensive in vivo studies in animal models.
Data Presentation
Quantitative data from metabolic fate studies should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are template tables for presenting data from in vitro and in vivo experiments.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Time (minutes) | Mean Peak Area (n=3) | Standard Deviation | % Parent Remaining |
| 0 | 1,250,000 | 50,000 | 100.0% |
| 5 | 1,125,000 | 45,000 | 90.0% |
| 15 | 875,000 | 35,000 | 70.0% |
| 30 | 562,500 | 22,500 | 45.0% |
| 60 | 250,000 | 10,000 | 20.0% |
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma (10 mg/kg, oral administration)
| Parameter | Value | Units |
| Cmax | 2.5 | µg/mL |
| Tmax | 1.0 | h |
| AUC(0-t) | 8.5 | µg*h/mL |
| T1/2 | 2.5 | h |
Table 3: Excretion Profile of this compound and its Metabolites in Rats (0-24h)
| Matrix | % of Administered Dose |
| Urine | 65.2% |
| Feces | 28.5% |
| Total Recovery | 93.7% |
Table 4: Metabolite Profile in Rat Urine (0-24h pool)
| Metabolite | % of Total Radioactivity | Proposed Structure |
| Parent (this compound) | 35.8% | C4H2D6N2S |
| Metabolite 1 (M1) | 25.1% | Propylene-d6 Urea |
| Metabolite 2 (M2) | 15.6% | Hydroxylated Propylene-d6 Thiourea |
| Metabolite 3 (M3) | 8.9% | N-acetylcysteine conjugate |
| Unknown Metabolites | 14.6% | - |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the intrinsic clearance of this compound in a controlled in vitro environment using liver microsomes, which are rich in cytochrome P450 enzymes.[5][6]
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable deuterated compound)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the this compound stock solution (final concentration 1-10 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
In Vivo Metabolic Fate Study in Rodents
This protocol outlines a typical in vivo study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Sample storage containers
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Acclimatize the rats to the metabolic cages for at least 24 hours before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48 hours) for up to 72 hours or until the excretion of the deuterated label is negligible.
-
-
Sample Processing:
-
Plasma: Perform a protein precipitation extraction using acetonitrile.
-
Urine: Dilute urine samples with water or an appropriate buffer before analysis.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) and extract the compound and its metabolites.
-
-
LC-MS/MS Analysis:
-
Pharmacokinetics: Analyze the plasma samples to determine the concentration of this compound over time. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Metabolite Profiling: Analyze plasma, urine, and fecal extracts to identify and quantify the parent compound and its metabolites. The deuterium label will aid in distinguishing drug-related material from endogenous compounds.
-
Excretion Balance: Determine the total amount of the deuterated label excreted in urine and feces to calculate the mass balance.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro and in vivo metabolic fate studies.
Proposed Metabolic Pathway of Thiourea
Caption: Proposed metabolic pathways of thiourea.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the metabolic fate of this compound. By employing a combination of in vitro and in vivo techniques, researchers can gain valuable insights into the biotransformation, pharmacokinetic profile, and excretion pathways of this compound. The use of a stable isotope label is instrumental in achieving accurate and reliable results. The data generated from these studies are essential for the preclinical development and safety assessment of thiourea-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Standard Solution of 1,3-Propylene-d6 Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-Propylene thiourea, often used as an internal standard in analytical methodologies such as mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for accurate quantification in complex biological matrices. The preparation of an accurate and precise standard solution is a critical first step for any quantitative analysis. This document provides a detailed protocol for the preparation of a standard solution of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of the standard solution and for safety considerations.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea | [1] |
| CAS Number | 1219802-05-7 | [1][2] |
| Molecular Formula | C₄H₂D₆N₂S | [1] |
| Molecular Weight | 122.22 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility (in water for non-deuterated thiourea) | 137 g/L at 20°C | [5] |
| Storage Conditions | Store at room temperature or under refrigeration. | [3][6] |
Safety Precautions
Warning: The non-deuterated form, thiourea, is a suspected carcinogen and may cause harm to the unborn child.[7] Handle this compound with appropriate caution in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Disposal: Dispose of all waste containing thiourea and its deuterated analog as hazardous waste in accordance with local, state, and federal regulations.[8][9]
Experimental Protocol: Preparation of a 1 mg/mL Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL standard stock solution of this compound in methanol. The choice of solvent may be adjusted based on the requirements of the subsequent analytical method.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes and tips
-
Vortex mixer or sonicator
Procedure
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Weigh the Solute: Accurately weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact mass to four decimal places.
-
Transfer to Volumetric Flask: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask. To ensure quantitative transfer, rinse the weighing boat with small aliquots of methanol and add the rinsate to the volumetric flask.
-
Dissolve the Solute: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.
-
Dilute to Volume: Once the solid is completely dissolved, add methanol dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenize the Solution: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Label and Store: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and the preparer's initials. Store the solution at 4°C in a tightly sealed container to prevent solvent evaporation.[10]
Calculation of Concentration
The exact concentration of the standard stock solution should be calculated based on the actual weight of the this compound and the final volume of the solution.
Concentration (mg/mL) = (Mass of this compound (mg)) / (Volume of volumetric flask (mL))
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the standard solution.
Caption: Workflow for preparing a standard solution.
Data Presentation
The following table provides an example of how to record the quantitative data for the preparation of a standard solution.
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Mass of this compound | 10.05 mg |
| Volume of Volumetric Flask | 10.00 mL |
| Calculated Concentration | 1.005 mg/mL |
| Solvent | Methanol |
| Date of Preparation | 2025-10-24 |
| Prepared By | [Initials] |
| Storage Temperature | 4°C |
Conclusion
This application note provides a detailed and standardized protocol for the preparation of a this compound standard solution. Adherence to this protocol, including the safety precautions, will ensure the accuracy and reliability of the standard solution, which is fundamental for achieving high-quality data in subsequent analytical applications.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 3. Standard solution - Wikipedia [en.wikipedia.org]
- 4. US4235812A - Process for preparing thiourea dioxide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of 1,3-Propylene-d6 Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propylene-d6 thiourea is a deuterated analog of cyclic propylene thiourea, often utilized as an internal standard in quantitative mass spectrometry-based assays. Accurate and sensitive quantification of this compound is critical for various applications in drug metabolism, pharmacokinetics, and toxicological studies. This document provides a detailed guide to optimizing mass spectrometry parameters for the analysis of this compound, ensuring robust and reliable data for research and development.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1219802-05-7[1][2] |
| Molecular Formula | C₄H₂D₆N₂S |
| Molecular Weight | ~122.22 g/mol [3] |
| Predicted [M+H]⁺ | ~123.23 m/z |
Predicted Mass Transitions
Based on the fragmentation patterns of thiourea and its derivatives, the following multiple reaction monitoring (MRM) transitions are proposed for this compound. Optimization of collision energy for each transition is crucial for achieving maximum sensitivity.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| 123.23 | 60.08 | C₃D₆N | Fragmentation of the propylene bridge and loss of the deuterated propyl group. This is a common fragmentation pathway for thiourea compounds.[4] |
| 123.23 | 43.04 | C₃D₆N₂ | Loss of the entire deuterated propylene diamine group. |
| 123.23 | 85.12 | C₂H₂N₂ | A characteristic neutral loss of 85 u has been observed in other thiourea-based molecules.[5] |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to be used in the LC-MS/MS analysis. Recommended concentrations for initial tuning are in the range of 100-1000 ng/mL.
Liquid Chromatography (LC) Parameters (Initial Conditions)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution of the analyte. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameter Optimization
The following protocol outlines a systematic approach to optimizing key MS parameters on a triple quadrupole mass spectrometer.
4.3.1. Infusion and Precursor Ion Tuning
-
Disconnect the LC system and infuse a working solution (e.g., 500 ng/mL) of this compound directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a Q1 scan in positive electrospray ionization (ESI) mode to identify the protonated molecular ion ([M+H]⁺) at approximately m/z 123.23.
-
Optimize the declustering potential (DP) and entrance potential (EP) to maximize the intensity of the precursor ion. Vary the DP in steps of 10 V (e.g., from 20 to 100 V) and the EP in steps of 2 V (e.g., from 8 to 12 V).[6]
4.3.2. Product Ion Scan and Transition Selection
-
Perform a product ion scan by selecting the precursor ion (m/z 123.23) in Q1 and scanning a range of m/z values in Q3 (e.g., m/z 30-130).
-
Apply a range of collision energies (CE) to induce fragmentation. A good starting point is to use the instrument's default CE calculation based on the precursor m/z and then ramp the CE up and down to observe changes in the fragmentation pattern.
-
Identify the most intense and stable product ions. Based on the predicted fragmentation, look for ions around m/z 60.08, 43.04, and potentially other characteristic fragments.
4.3.3. MRM Optimization (Collision Energy)
-
Set up an MRM method with the selected precursor ion and the most promising product ions.
-
For each MRM transition, perform a collision energy optimization experiment. This can be done by creating a series of experiments where the CE is varied in small increments (e.g., 2-5 V) around the initial value.
-
Inject the sample for each CE value and monitor the resulting peak area.
-
Plot the peak area as a function of collision energy to determine the optimal CE for each transition that yields the highest signal intensity.[7][8]
4.3.4. Source Parameter Optimization
Fine-tuning of the ESI source parameters is critical for achieving optimal sensitivity and stability.
| Parameter | Typical Range | Optimization Strategy |
| IonSpray Voltage (IS) | 3000 - 5500 V | Adjust in 500 V increments to find the voltage that provides the most stable and intense signal.[6] |
| Source Temperature (TEM) | 300 - 600 °C | Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.[6] |
| Nebulizer Gas (GS1) | 40 - 70 psi | Adjust to achieve a stable spray. |
| Heater Gas (GS2) | 40 - 70 psi | Optimize in conjunction with the source temperature for efficient desolvation. |
| Curtain Gas (CUR) | 20 - 40 psi | Set to a level that prevents solvent clusters from entering the mass spectrometer without compromising ion signal.[6] |
Data Presentation: Optimized Parameters
The following tables should be populated with the empirically determined optimal values from the experiments described above.
Table 1: Optimized Source and Gas Parameters
| Parameter | Optimized Value |
| IonSpray Voltage (V) | |
| Source Temperature (°C) | |
| Nebulizer Gas (GS1) (psi) | |
| Heater Gas (GS2) (psi) | |
| Curtain Gas (CUR) (psi) |
Table 2: Optimized Compound-Dependent Parameters
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| 123.23 | e.g., 60.08 | ||||
| 123.23 | e.g., 43.04 | ||||
| Add other transitions |
Visualizations
Caption: Experimental workflow for optimizing MS parameters.
Caption: Ionization and fragmentation pathway in the mass spectrometer.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
Application of 1,3-Propylene-d6 Thiourea in Food Safety Testing
Application Note
Introduction
Thiourea and its derivatives, such as propylene thiourea (PTU), are compounds that can be found in food products as contaminants. Their presence can arise from the degradation of dithiocarbamate fungicides, which are widely used in agriculture. Due to potential health concerns associated with these compounds, sensitive and accurate analytical methods are required for their determination in various food matrices. This application note describes a robust analytical method for the quantification of propylene thiourea in food samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and 1,3-Propylene-d6 thiourea as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative analysis.[1][2][3] This internal standard closely mimics the chemical and physical properties of the analyte (propylene thiourea), allowing for effective compensation for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative mass spectrometry.[4]
Principle
This method employs a sample extraction and clean-up procedure followed by analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then homogenized and extracted with an organic solvent. The extract is subjected to a clean-up step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is performed by measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Standards: Propylene thiourea (PTU) analytical standard, this compound (internal standard).
-
Sample Preparation: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
Instrumentation: Homogenizer, centrifuge, liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
2. Standard Solution Preparation
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Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propylene thiourea and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of propylene thiourea by diluting the stock solution with a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in methanol.
3. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry commodities).
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Add 100 µL of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propylene thiourea: Monitor at least two transitions (e.g., precursor ion > product ion 1, precursor ion > product ion 2).
-
This compound: Monitor at least one transition.
-
-
Data Presentation
Table 1: MRM Transitions for Propylene Thiourea and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propylene Thiourea (Quantifier) | 117.1 | 58.1 | 15 |
| Propylene Thiourea (Qualifier) | 117.1 | 43.1 | 25 |
| This compound | 123.1 | 62.1 | 15 |
Table 2: Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/kg |
| Recovery (at 10 µg/kg) | 95 - 105% |
| Precision (RSD, at 10 µg/kg) | < 10% |
Visualizations
References
Troubleshooting & Optimization
Troubleshooting deuterium exchange in 1,3-Propylene-d6 thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Propylene-d6 thiourea in deuterium exchange experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during deuterium exchange experiments with this compound.
Issue 1: Incomplete Deuterium Exchange
Question: I am observing incomplete deuterium exchange in my this compound sample, even after an extended incubation period. What are the possible causes and how can I troubleshoot this?
Answer:
Incomplete deuterium exchange can arise from several factors related to your experimental setup and the stability of the thiourea molecule.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of Exchange Buffer | Thiourea is most stable in a pH range of 1.5 to 8.[1] Ensure your D₂O exchange buffer is within this range. For exchange of the amine protons, a slightly basic pH (7.0-8.0) is generally recommended.[2] | Increased deuterium incorporation. |
| Insufficient Incubation Time or Temperature | While higher temperatures can increase the rate of exchange, they can also lead to degradation of thiourea, especially in acidic conditions.[3] Optimize the incubation time and temperature systematically. | Higher exchange efficiency without sample degradation. |
| Steric Hindrance | The propylene linker, although deuterated, might sterically hinder access to the amine protons in certain conformations or aggregated states. | Consider slight modifications to the solvent composition to disfavor aggregation. |
| Incorrect Reagent Concentration | Ensure the concentration of this compound is appropriate for your analytical method and that the D₂O is of high isotopic purity. | Accurate and reproducible deuterium exchange. |
Troubleshooting Workflow:
Caption: Troubleshooting incomplete deuterium exchange.
Issue 2: Significant Back-Exchange Observed
Question: My mass spectrometry results show a significant loss of deuterium from my this compound sample. How can I minimize this back-exchange?
Answer:
Back-exchange, the replacement of deuterium with protons from the mobile phase, is a common challenge in HDX-MS.[4][5] Minimizing the time the sample is exposed to protic solvents at non-quenching conditions is crucial.
Key Strategies to Minimize Back-Exchange:
| Parameter | Recommendation | Rationale |
| Quench Conditions | Use a quench buffer with a pH of 2.5 and maintain the sample at 0 °C.[4] | The rate of hydrogen exchange is at a minimum at low pH and temperature, effectively "locking in" the deuterium.[2] |
| LC Separation | Employ a rapid UPLC/HPLC gradient (ideally under 10 minutes) and keep the column and solvent lines chilled.[6] | Reduces the time for back-exchange to occur. |
| Mass Spectrometer Settings | Optimize ion source desolvation temperature to be as low as possible while maintaining good signal intensity. | High temperatures in the ion source can promote back-exchange.[5] |
Illustrative Data on Back-Exchange Reduction:
| Condition | Quench pH | LC Gradient Time (min) | Column Temperature (°C) | Observed Back-Exchange (%) |
| Non-Optimized | 4.0 | 15 | 25 | 45 |
| Optimized | 2.5 | 5 | 1 | <15 |
Experimental Workflow for Minimizing Back-Exchange:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Matrix Effects with 1,3-Propylene-d6 Thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Propylene-d6 thiourea to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help in overcoming matrix effects?
A1: this compound is a deuterated form of 1,3-propylene thiourea, meaning that six hydrogen atoms have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.[1] Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can lead to inaccurate quantification.[2][3] By adding a known amount of this compound to your samples, it can compensate for these effects. Since the SIL-IS is chemically almost identical to the analyte, it experiences similar matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, leading to more accurate and precise results.[3]
Q2: When should I add the this compound internal standard to my samples?
A2: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This allows it to compensate for variability in all subsequent steps, including extraction, derivatization, and injection volume.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: While deuterium labels are generally stable, exchange with hydrogen atoms can occur under certain conditions, such as in highly acidic or basic solutions.[4] It is recommended to store stock solutions of this compound in a neutral, aprotic solvent and to minimize exposure to harsh pH conditions during sample preparation.
Q4: Are there any potential disadvantages to using a deuterated internal standard like this compound?
A4: While highly effective, there are a few potential issues to be aware of. The "deuterium isotope effect" can sometimes cause a slight shift in chromatographic retention time between the deuterated internal standard and the non-deuterated analyte.[5] Additionally, it is crucial to ensure the isotopic purity of the internal standard, as any unlabeled analyte present as an impurity can lead to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Retention time of this compound is different from the analyte. | Deuterium Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can lead to small differences in retention time, especially in reverse-phase chromatography. | - Confirm that the retention time shift is consistent across all samples. - Ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture their respective peaks. - If using software that links the integration of the analyte and internal standard, consider defining them as separate molecules to allow for independent peak integration.[5] |
| Loss of internal standard signal during a long analytical run. | Contamination of the Mass Spectrometer: Buildup of matrix components in the ion source or quadrupoles over the course of a run can lead to a gradual decrease in signal for all compounds, including the internal standard. | - Implement a column wash step at the end of each injection to remove strongly retained matrix components. - Clean the ion source and quadrupoles of the mass spectrometer according to the manufacturer's recommendations. |
| High variability in the analyte/internal standard ratio across replicate injections. | Inconsistent Matrix Effects: The composition of the matrix may vary significantly between samples, leading to differential ion suppression or enhancement that is not fully compensated for by the internal standard. | - Optimize the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. - Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer. |
| The concentration of the analyte appears artificially high. | Contamination of the Internal Standard: The this compound stock solution may be contaminated with the non-deuterated form of the analyte. | - Verify the purity of the internal standard using a high-resolution mass spectrometer. - Prepare a "blank" sample containing only the internal standard and analyze it to check for the presence of the non-deuterated analyte. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects Using Post-Column Infusion
This method provides a qualitative assessment of when ion suppression or enhancement occurs during the chromatographic run.
-
Preparation:
-
Prepare a solution of the analyte of interest at a concentration that gives a stable signal on the mass spectrometer.
-
Prepare a blank matrix sample by performing the full extraction procedure on a sample that does not contain the analyte.
-
-
Infusion Setup:
-
Infuse the analyte solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Use a T-connector to introduce the analyte solution into the mobile phase flow path between the analytical column and the ion source.
-
-
Analysis:
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte. A dip in the signal indicates ion suppression at that retention time, while a rise in the signal indicates ion enhancement.
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
This protocol outlines the general steps for using this compound for quantitative analysis.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.
-
For each unknown sample, add the same constant concentration of the this compound internal standard at the beginning of the sample preparation process.
-
-
Sample Preparation:
-
Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards and samples.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared standards and samples using an appropriate LC-MS/MS method.
-
Monitor at least one specific precursor-to-product ion transition for both the analyte and the this compound internal standard.
-
-
Data Analysis:
-
For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Quantitative Data Summary
The following tables provide illustrative examples of how to present data to evaluate the effectiveness of this compound in compensating for matrix effects.
Table 1: Analyte Recovery With and Without Internal Standard Correction
| Sample Matrix | Analyte Recovery without IS (%) | Analyte Recovery with this compound IS (%) |
| Plasma | 65 | 98 |
| Urine | 125 | 102 |
| Tissue Homogenate | 55 | 95 |
Table 2: Precision of Measurements in Different Matrices
| Sample Matrix | %RSD without IS (n=5) | %RSD with this compound IS (n=5) |
| Plasma | 18.5 | 3.2 |
| Urine | 15.2 | 2.8 |
| Tissue Homogenate | 22.1 | 4.1 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Principle of using a SIL-IS to overcome matrix effects.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: 1,3-Propylene-d6 Thiourea Chromatographic Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic peak shape issues encountered during the analysis of 1,3-Propylene-d6 thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound, a polar compound, is often due to secondary interactions with the stationary phase or other components of the HPLC system. The most common causes include:
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Interaction with Active Silanol Groups: Residual silanol groups on the surface of silica-based columns can interact with the polar thiourea molecule, causing peak tailing.[1]
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Sub-optimal Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, affecting peak shape. For basic compounds like thiourea, a lower pH is often beneficial.[2]
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Metal Chelation: Thiourea and its derivatives are known to interact with metal surfaces.[3][4][5][6] This can lead to chelation with metal ions from stainless steel components of the HPLC system (e.g., frits, tubing, column hardware), resulting in peak tailing.[7]
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Column Contamination or Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can distort the peak shape.[8]
Q2: My this compound peak is fronting. What are the likely causes?
A2: Peak fronting, also known as a "shark fin" peak, is less common than tailing but can occur. Potential causes include:
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Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to fronting.[9]
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Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted peak.[9]
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Column Collapse: Though less frequent, operating the column under aggressive conditions (e.g., high pH and temperature) can cause the silica bed to collapse, leading to peak fronting.[8]
Q3: What causes split peaks for this compound?
A3: Split peaks can be frustrating and can arise from several issues:
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Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[8]
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Incompatible Sample Solvent: As with peak fronting, a sample solvent that is too strong can lead to peak splitting.[9]
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Co-elution with an Impurity: The split peak may actually be two separate, closely eluting peaks. A small injection volume can help determine if this is the case.
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Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in a split peak.
Q4: How does the deuteration in this compound affect its chromatography?
A4: In high-performance liquid chromatography (HPLC), the primary effect of deuterium substitution is a potential slight change in retention time compared to the non-deuterated analog. This is due to the subtle differences in molecular size and polarity. However, the fundamental interactions that cause peak shape issues are generally not significantly altered by deuteration. The troubleshooting strategies for peak shape problems with this compound are the same as for its non-deuterated counterpart. The use of deuterium oxide (D₂O) as a mobile phase has been explored in specific high-temperature HPLC applications, but this is not a common practice in routine analysis.[10]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Shape Issues
When encountering poor peak shapes, a systematic approach can help to quickly identify and resolve the issue. The following workflow can be used to diagnose the problem.
Guide to Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving good peak shape for polar compounds like this compound.[11][12]
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pH Adjustment: For basic compounds, lowering the mobile phase pH can protonate the analyte, reducing its interaction with acidic silanol groups on the stationary phase.[2]
-
Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-25 mM.
-
Mobile Phase Additives:
-
Competitive Amines: Small amounts of a competitive base, such as triethylamine (TEA), can be added to the mobile phase to mask active silanol sites and improve peak shape.
-
Metal Chelators: To mitigate interactions with metal components in the HPLC system, adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[12]
-
Ion-Pairing Agents: While trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape, it can also suppress ionization in mass spectrometry detectors.[13][14] Formic acid (FA) is often a better choice for LC-MS applications.[13][15]
-
Column Selection and Care for Polar Analytes
The choice of HPLC column is crucial for the successful analysis of polar compounds.
-
Column Types:
-
Standard C18: Traditional C18 columns may provide insufficient retention for highly polar molecules like thiourea.[16]
-
Polar-Embedded Phases: Columns with polar-embedded groups offer alternative selectivity and can provide better peak shapes for polar analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[16]
-
-
Column Care:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1]
-
Proper Flushing and Storage: Always flush the column with an appropriate solvent after use and store it in the recommended solvent to prevent phase collapse and contamination.
-
Quantitative Data Summary
The following tables provide a summary of how different chromatographic parameters can affect the peak shape of a thiourea compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.5 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
Note: Data is illustrative and based on typical behavior for basic analytes on a C18 column.
Table 2: Impact of Mobile Phase Additives on Peak Shape
| Mobile Phase Additive | Concentration | Tailing Factor (Tf) | Observations |
| None | - | 1.8 | Significant Tailing |
| Formic Acid | 0.1% | 1.2 | Improved Symmetry |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.0 | Symmetrical Peak |
| Triethylamine (TEA) | 0.1% | 1.3 | Reduced Tailing |
| EDTA | 10 µM | 1.4 | Slight Improvement |
Note: Data is for illustrative purposes. TFA can suppress MS signal.[13][14]
Experimental Protocols
General HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Column: C18 with polar end-capping (e.g., ACE AQ, YMC-Triart C18) or a polar-embedded phase column, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase A
-
Detector: UV at 236 nm or Mass Spectrometer
Visual Guides
Interaction of Thiourea with Active Sites
The following diagram illustrates the interaction between the polar thiourea molecule and active silanol sites on a silica-based stationary phase, which can lead to peak tailing.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches [jchemlett.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. halocolumns.com [halocolumns.com]
- 16. hplc of thiourea - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Collision Energy for 1,3-Propylene-d6 Thiourea in MRM Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) analysis for 1,3-Propylene-d6 thiourea.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing collision energy (CE) crucial for the MRM analysis of this compound?
Optimizing collision energy is a critical step in developing a robust and sensitive MRM assay. Each precursor-product ion pair has a unique optimal collision energy at which fragmentation is most efficient, leading to the highest signal intensity for the product ion. Using a suboptimal CE can result in reduced sensitivity, making it difficult to detect low-abundance analytes. For deuterated standards like this compound, proper CE optimization ensures maximum signal intensity, leading to more accurate and precise quantification.
Q2: What are the expected precursor and product ions for this compound?
For this compound, the expected precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Based on the fragmentation of unlabeled thiourea, which shows transitions of m/z 77 -> 60 and 77 -> 43, we can predict the transitions for the deuterated analog. The molecular weight of this compound is higher than unlabeled thiourea due to the six deuterium atoms. The fragmentation is expected to follow a similar pathway.
Predicted MRM Transitions for this compound:
| Precursor Ion | Product Ion | Description |
| [M+H]⁺ | Fragment 1 | Loss of ND₃ |
| [M+H]⁺ | Fragment 2 | Loss of C₂D₄ |
Note: The exact m/z values will depend on the isotopic purity of the standard.
Q3: How do I systematically optimize the collision energy for a specific MRM transition?
The most common method for CE optimization is to perform a series of experiments where the collision energy is varied for a constant precursor ion, and the intensity of the product ion is monitored. This can be done by direct infusion of a standard solution of this compound into the mass spectrometer. A plot of collision energy versus product ion intensity will reveal the optimal CE value that produces the maximum signal.
Troubleshooting Guide
Problem 1: I do not observe any product ions during my initial infusion.
-
Check the precursor ion selection: Ensure you have correctly calculated and selected the m/z of the protonated this compound as the precursor ion in your MS method.
-
Verify compound infusion: Confirm that the compound is being successfully infused into the mass spectrometer. Check for clogs in the infusion line and ensure the syringe pump is operating correctly.
-
Initial Collision Energy Range: Start with a broad range of collision energies (e.g., 5 to 50 eV in steps of 5 eV) to ensure you capture the fragmentation window. The optimal CE might be outside your initial test range.
-
Source Conditions: Optimize ESI source parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization of the analyte.
Problem 2: The signal intensity is very low even after optimizing the collision energy.
-
Sample Concentration: The concentration of the infused standard may be too low. Prepare a fresh, more concentrated solution.
-
Solvent Composition: The solvent used for infusion can significantly impact ionization efficiency. A typical starting point is 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Contamination: A contaminated mass spectrometer can lead to signal suppression. Perform routine cleaning and calibration.
-
Detector Voltage: Ensure the detector voltage is set appropriately for sensitive detection.
Problem 3: The optimal collision energy curve is flat or has multiple peaks.
-
Interference: A flat curve or multiple peaks may indicate the presence of isobaric interferences. Ensure that your standard is pure. If analyzing in a complex matrix, chromatographic separation is necessary.
-
Secondary Fragmentation: At very high collision energies, the primary product ion can further fragment, leading to a drop in its intensity and the appearance of other, lower m/z fragments. The optimal CE is the value that maximizes the intensity of the desired product ion.
Experimental Protocols
Protocol 1: Determination of Optimal Collision Energy
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set up the MS method:
-
Select the m/z of the precursor ion ([M+H]⁺) for this compound.
-
Set up a product ion scan to identify the major fragment ions.
-
For each identified precursor-product ion pair, create an MRM method where the collision energy is ramped over a range (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV).
-
-
Acquire and analyze data: Acquire data for each CE value. Plot the intensity of the product ion against the collision energy. The CE that yields the highest intensity is the optimal value for that transition.
Data Presentation: Collision Energy Optimization Results
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Product Ion Intensity (counts) |
| [M+H]⁺ | Fragment 1 | 5 | |
| [M+H]⁺ | Fragment 1 | 7 | |
| [M+H]⁺ | Fragment 1 | 9 | |
| ... | ... | ... | |
| [M+H]⁺ | Fragment 2 | 5 | |
| [M+H]⁺ | Fragment 2 | 7 | |
| [M+H]⁺ | Fragment 2 | 9 | |
| ... | ... | ... |
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for Low/No Signal.
How to assess the purity of a 1,3-Propylene-d6 thiourea standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of a 1,3-Propylene-d6 thiourea standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterated analog of 1,3-propylenethiourea. The deuterium labeling makes it a valuable internal standard for quantitative analysis in various studies, including drug metabolism and pharmacokinetic (DMPK) research. Ensuring high purity is critical for the accuracy and reliability of these quantitative analytical methods.
Q2: What are the potential impurities in a this compound standard?
A2: Potential impurities can originate from the starting materials, synthetic byproducts, or degradation products. Common synthesis of thioureas involves the reaction of a diamine with a thiocarbonyl source.[1][2] For this compound, potential impurities could include:
-
Unreacted starting materials: 1,3-Diaminopropane-d6 and the thiocarbonyl source (e.g., carbon disulfide or thiophosgene).
-
Byproducts: Polymeric materials or side-reaction products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, ethanol).
-
Related non-deuterated species: The corresponding non-deuterated 1,3-propylenethiourea.
-
Degradation products: Oxidation or hydrolysis products.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the chromatographic purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, assess isotopic purity, and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing further evidence of identity and purity.
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | Use a new column; Adjust mobile phase pH to ensure the analyte is in a single ionic form; Reduce sample concentration or injection volume.[3][4] |
| No peak or very small peak | Incorrect wavelength; Sample degradation; Injection issue. | Check the UV spectrum of this compound to ensure the correct detection wavelength is used (typically around 230-245 nm); Prepare a fresh sample; Check the autosampler and injector for proper functioning.[5][6] |
| Ghost peaks | Contaminated mobile phase or HPLC system; Carryover from previous injections. | Use fresh, high-purity solvents; Flush the system and injector with a strong solvent; Inject a blank run to check for carryover.[4] |
| Retention time shifts | Change in mobile phase composition; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase and ensure proper mixing; Use a column oven to maintain a constant temperature; Replace the column if it's old or has been used extensively.[3] |
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad peaks | Sample is too concentrated; Presence of paramagnetic impurities; Poor shimming. | Dilute the sample; Filter the sample to remove any particulate matter; Re-shim the spectrometer. |
| Unexpected peaks | Presence of impurities (starting materials, byproducts, solvents). | Compare the spectrum to a reference spectrum of pure thiourea; Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of impurities.[7] |
| Inaccurate quantification | Incorrectly set relaxation delay (T1); Poor baseline correction or phasing; Overlapping signals. | Determine the T1 of the analyte and set the relaxation delay to at least 5 times the longest T1; Carefully perform baseline correction and phasing; Use deconvolution software for overlapping peaks or select well-resolved signals for integration.[8] |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal | Inappropriate ionization source parameters; Sample concentration too low; Ion suppression from matrix. | Optimize ion source parameters (e.g., capillary voltage, gas flow); Increase sample concentration; Dilute the sample or use a more effective sample cleanup method.[9][10][11][12][13] |
| Mass inaccuracy | Instrument not calibrated properly. | Calibrate the mass spectrometer using a known standard.[9] |
| Unexpected ions | Presence of impurities or adducts (e.g., sodium, potassium). | Analyze the sample with high-resolution mass spectrometry to determine the elemental composition of the unexpected ions; Check for sources of salt contamination. |
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Technique |
| Chemical Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Isotopic Purity (by NMR/MS) | ≥ 98 atom % D | ¹H NMR, Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS or ¹H NMR |
| Elemental Analysis | Within ±0.4% of theoretical values | C, H, N, S Combustion Analysis |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of acetonitrile and water.[3] No buffer is required for this separation.[3]
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the area of the main peak and any impurity peaks in the chromatogram. Calculate the purity by the area normalization method.
-
Structural Confirmation and Purity by NMR Spectroscopy
This protocol describes the use of ¹H NMR to confirm the structure and assess the purity of this compound.
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6 in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
-
Analysis:
-
Structural Confirmation: Compare the chemical shifts and coupling patterns with the expected structure of this compound. The absence of signals in the propylene region confirms deuteration.
-
Purity Assessment: Identify signals corresponding to impurities (e.g., residual solvents, starting materials). The purity can be estimated by comparing the integral of the analyte signals to the integrals of the impurity signals, taking into account the number of protons for each signal.[8]
-
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound.
-
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
-
Reagents:
-
Methanol or other suitable solvent
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol.
-
Instrument Setup:
-
Calibrate the mass spectrometer.
-
Set the instrument to positive ion mode for ESI.
-
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺. The expected m/z for this compound ([C₄H₂D₆N₂S+H]⁺) is approximately 123.08.
-
Analyze the fragmentation pattern to further confirm the structure.
-
-
Visualizations
Caption: Overall workflow for the purity assessment of a this compound standard.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. biotage.com [biotage.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. myadlm.org [myadlm.org]
- 13. agilent.com [agilent.com]
- 14. troindia.in [troindia.in]
Improving the signal-to-noise ratio for 1,3-Propylene-d6 thiourea
Welcome to the technical support center for 1,3-Propylene-d6 thiourea. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on improving the signal-to-noise (S/N) ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS: 1219802-05-7) is a deuterated, isotopically labeled version of 1,3-propylenethiourea.[1][2] As an organosulfur compound, its non-labeled analogues have a wide range of uses in organic synthesis and possess numerous biological properties, including antibacterial, antioxidant, and anticancer effects.[3] The deuterated form is particularly useful as a research compound, often utilized as an internal standard in quantitative analysis or to probe reaction mechanisms and protein dynamics in techniques like mass spectrometry and NMR spectroscopy.[1][2]
Q2: Why is the signal-to-noise (S/N) ratio a critical parameter when working with this compound?
A2: The signal-to-noise (S/N) ratio is the measure of the strength of the desired signal relative to the background noise. A high S/N ratio is essential for accurate and reliable data. In experiments involving isotopically labeled compounds, achieving a high S/N ratio ensures:
-
Accurate Quantification: Precisely measuring the amount of the compound.
-
High Sensitivity: Detecting the compound at low concentrations.
-
Structural Elucidation: Obtaining clear spectra for identifying the molecule and its interactions, for example, in NMR or mass spectrometry.
-
Reliable Kinetic Data: Accurately tracking the compound's behavior over time in dynamic studies like Hydrogen-Deuterium Exchange (HDX).[4]
Q3: Which analytical techniques are most commonly used with this compound, and what are the primary challenges?
A3: The most common analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: Used for structural verification. A key challenge is the low magnetogyric ratio of deuterium, which can lead to weaker signals compared to protons, making a good S/N ratio harder to achieve.
-
Mass Spectrometry: Used for quantification and in studies like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to probe protein conformation.[4] Challenges include potential ion suppression from complex sample matrices and managing back-exchange (loss of deuterium), which can compromise data integrity.[5]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving low S/N issues in both NMR and MS experiments.
Caption: General troubleshooting workflow for low S/N ratio.
Section 1: NMR Spectroscopy Troubleshooting
Q: My NMR signal is very weak. What are the first things I should check in my sample preparation?
A: Poor sample preparation is the most common cause of low S/N in NMR.[6] Systematically check the following:
-
Concentration: The amount of sample is crucial. For highly deuterated compounds, a higher concentration may be needed to obtain a strong signal. However, excessively high concentrations can also lead to poor line shape and difficulty in shimming.[7]
-
Solvent: Always use a high-purity deuterated solvent.[8] The deuterium signal from the solvent is used by the spectrometer to stabilize the magnetic field (the "lock").[9][10] Ensure the sample is fully dissolved.
-
Particulates: Suspended solid particles in the sample will distort the magnetic field, leading to broad lines and a poor spectrum. Always filter your sample directly into a clean NMR tube, for instance, through a pipette with a small plug of glass wool or Kimwipe.[6][11]
-
NMR Tube Quality: Use high-quality NMR tubes that are clean, dry, and free from scratches.[6][7] Even new tubes should be cleaned before use.[6]
| Parameter | Recommendation for ¹H NMR | Recommendation for Deuterium (²H) NMR | Rationale |
| Sample Amount | 5-25 mg (for small molecules) | Higher concentration may be needed | Deuterium has a lower magnetogyric ratio, resulting in lower intrinsic sensitivity. |
| Solvent Volume | 0.6-0.7 mL (for a standard 5 mm tube)[6][7][8] | 0.6-0.7 mL (for a standard 5 mm tube) | Consistent sample height is critical for good magnetic field shimming. |
| Filtration | Mandatory; use glass wool or Kimwipe plug[6] | Mandatory; use glass wool or Kimwipe plug[6] | Removes particulates that degrade spectral resolution. |
| Solvent Purity | >99% Deuterium enrichment[6] | Can use non-deuterated solvents if running unlocked | High deuteration minimizes residual solvent signals in ¹H spectra; D-NMR observes the deuterium signal directly.[9] |
Q: I've confirmed my sample preparation is correct. How can I optimize the NMR instrument parameters?
A: Instrument settings can significantly boost your S/N ratio.
-
Shimming: The process of optimizing the homogeneity of the magnetic field. Poor shimming leads to broad, distorted peaks. This should be done for every sample.
-
Signal Averaging: This is a powerful software-based method to improve the S/N ratio.[12][13] The S/N ratio increases with the square root of the number of scans. For example, averaging 16 scans will improve the S/N ratio by a factor of 4 compared to a single scan.[13]
-
Data Processing: Applying a line-broadening factor (apodization) before Fourier transformation can improve the S/N ratio, though it comes at the cost of slightly reduced resolution.
Section 2: Mass Spectrometry Troubleshooting
Q: In my LC-MS analysis, the peak for this compound is weak or undetectable. What should I investigate?
A: For LC-MS, both the chromatography and the mass spectrometer settings are critical.
-
Ion Suppression: The sample matrix can interfere with the ionization of the target analyte, reducing its signal. Try diluting the sample or improving the chromatographic separation to elute the analyte in a cleaner region of the chromatogram.
-
Chromatography: Poor peak shape (e.g., broad or tailing peaks) will reduce the peak height and thus the S/N ratio. Ensure your mobile phase is compatible with the analyte and column, and that the column is not overloaded or degraded.
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including gas flows, temperatures, and voltages, to maximize the signal for your specific compound.
Q: I am using this compound in an HDX-MS experiment and my results are inconsistent. What could be the cause?
A: In HDX-MS, managing deuterium levels is paramount.
-
Back-Exchange: This is the loss of incorporated deuterium and its replacement with hydrogen from the mobile phase during LC separation.[5] To minimize this, use a rapid LC gradient at low temperature (e.g., 0°C) and a pH of ~2.5.[14]
-
Incomplete Labeling: Ensure the initial deuteration step is complete. For a maximally deuterated control sample, the protein should be fully denatured before being exposed to the D₂O buffer.[5]
-
Data Analysis: The centroided mass of deuterated and non-deuterated peptide envelopes must be calculated accurately.[14] Use consistent software parameters to define the deuteration window and calculate deuterium incorporation.[4]
| Parameter | Recommendation | Rationale |
| LC Flow Rate | Optimized for column dimensions (e.g., 40-200 µL/min for capillary columns) | Ensures sharp peaks and efficient separation. |
| LC Column Temperature | ~0°C (for HDX-MS)[14] | Minimizes back-exchange by slowing the H/D exchange rate.[5] |
| Mobile Phase pH | ~2.5 (for HDX-MS)[14] | The rate of amide hydrogen exchange is slowest at this pH, minimizing back-exchange.[5] |
| Ion Source | Optimize spray voltage, gas flows, and temperatures | Maximizes ion generation and desolvation for the specific analyte. |
| Data Acquisition | Signal averaging of multiple scans[15] | Improves S/N ratio by reducing random noise.[15] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a high-quality sample of this compound for NMR analysis.
Caption: Experimental workflow for NMR sample preparation and analysis.
Methodology:
-
Weigh Sample: Accurately weigh between 5-25 mg of this compound and place it in a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which the compound is soluble.[8]
-
Dissolve Sample: Add 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or swirl the vial until the sample is completely dissolved.
-
Prepare Filtration Pipette: Tightly pack a small plug of clean glass wool or Kimwipe into a Pasteur pipette.[6]
-
Filter Sample: Using the prepared pipette, transfer the solution from the vial into a high-quality, clean 5 mm NMR tube.[6] Avoid transferring any solid particles.
-
Cap and Label: Securely cap the NMR tube and label it clearly near the top.[6]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Protocol 2: General Workflow for HDX-MS Experiment
This protocol describes a general workflow for a typical HDX-MS experiment to study protein dynamics, where this compound might be used as an internal standard or within a related study.
Methodology:
-
Prepare Buffers:
-
Equilibration Buffer: Prepare a buffer appropriate for your protein of interest (e.g., HEPES, phosphate) at the desired pH (e.g., 7.4).
-
Labeling Buffer: Prepare the same buffer using >95% D₂O, ensuring the final pD is adjusted correctly (pD = pH reading + 0.4).
-
Quench Buffer: Prepare a low pH (~2.5) and low temperature (0°C) buffer, often containing a denaturant like guanidine HCl or urea, to stop the H/D exchange reaction.[16]
-
-
Labeling Reaction:
-
Initiate the exchange reaction by diluting a small volume of your protein stock solution into the D₂O labeling buffer.[16]
-
Allow the reaction to proceed for specific time points (e.g., 10s, 1m, 10m, 1h).
-
-
Quenching:
-
At each time point, stop the reaction by mixing the labeled sample with the cold quench buffer.[16]
-
-
Digestion:
-
Immediately inject the quenched sample onto an online, cooled pepsin column for rapid digestion into peptides (typically takes a few minutes).[14]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Identify the peptic peptides from a non-deuterated control run.
-
For each peptide at each time point, calculate the centroid mass of the isotopic envelope.[14]
-
Determine the level of deuterium incorporation by comparing the mass of the labeled peptide to the non-labeled (m₀) and maximally-labeled (m₁₀₀) controls.[5]
-
Caption: Key experimental factors influencing the S/N ratio in MS.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1219802-05-7 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. studymind.co.uk [studymind.co.uk]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
Method Validation for Ethylenethiourea Analysis: A Comparison of Approaches
For researchers, scientists, and drug development professionals, robust and reliable analytical methods are paramount. This guide provides a comparative overview of method validation for the quantitative analysis of ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides. We will compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, d4-ethylenethiourea (d4-ETU), against a method that does not employ an internal standard.
The use of an isotopically labeled internal standard, such as d4-ETU, is a widely accepted approach to enhance the accuracy and precision of quantitative analysis, especially in complex matrices like food and biological samples.[1][2][3] Deuterated internal standards closely mimic the chemical and physical properties of the analyte, allowing for effective compensation for variations during sample preparation and analysis.[1]
Performance Comparison
The following tables summarize the quantitative performance of two distinct analytical methods for ETU determination.
Table 1: Method Performance with d4-ETU Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.999 | |
| Range | 0.1 - 54 ng/mL in urine | [2] | |
| Accuracy | Recovery | 73% - 104% in various water samples | [4] |
| Precision | Within-day RSD | 3% - 5% | [2] |
| Between-day RSD | 9% | [2] | |
| Limit of Quantitation (LOQ) | 0.5 ng/g in food | [4][5] | |
| Limit of Detection (LOD) | 0.05 ng/mL in urine | [2] |
Table 2: Method Performance without Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Range | 0 - 50 µg/L in urine | [6] |
| Accuracy | Recovery | > 85% in urine | [6][7] |
| Precision | Within-day CV | ≤ 8.3% | [6][7] |
| Between-day CV | ≤ 10.1% | [6][7] | |
| Limit of Quantitation (LOQ) | 1.5 µg/L in urine | [6][7] | |
| Limit of Detection (LOD) | 0.5 µg/L in urine | [6][7] |
Experimental Protocols
Method 1: LC-MS/MS with d4-ETU Internal Standard
This method is suitable for the analysis of ETU in urine.
Sample Preparation:
-
To a 2 mL urine sample, add 50 µL of the d4-ETU internal standard working solution (1 mg/L).
-
Add 1 mL of ultra-pure water and mix.
-
Load the mixture onto a solid-supported liquid extraction (SLE) cartridge.
-
After 10 minutes, elute the analytes with two 6 mL portions of dichloromethane.
-
Evaporate the combined eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
LC-MS/MS Conditions:
-
LC Column: (Not specified in the provided search results)
-
Mobile Phase: 0.1% formic acid in 20% methanol.[2]
-
Ionization: Positive ion electrospray ionization (ESI+).
-
MS/MS Mode: Selected Reaction Monitoring (SRM).[2]
Method 2: LC-MS/MS without Internal Standard
This method has been validated for the determination of ETU in human urine.
Sample Preparation:
-
Urine samples are purified using a solid-phase extraction (SPE) column (Fluorosil phase).
-
This is followed by a liquid-liquid extraction procedure.
LC-MS/MS Conditions:
-
LC Column: (Not specified in the provided search results)
-
Mobile Phase: (Not specified in the provided search results)
-
Ionization: Positive ion electrospray ionization (ESI+).
Visualizing the Workflow and Metabolic Pathway
References
- 1. lcms.cz [lcms.cz]
- 2. series.publisso.de [series.publisso.de]
- 3. Urinary Ethylenethiourea as a Biomarker of Exposure to Ethylenebisdithiocarbamates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to 1,3-Propylene-d6 Thiourea
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The use of internal standards is a cornerstone of robust analytical method validation, ensuring precision in the face of complex biological matrices. This guide provides a comparative overview of 1,3-Propylene-d6 thiourea as a stable isotope-labeled (SIL) internal standard, supported by representative experimental data on linearity and recovery.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1][3] This co-behavior effectively normalizes for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[3][4] this compound, a deuterated analog of 1,3-propylene thiourea, serves as an excellent internal standard for the quantification of its unlabeled counterpart and structurally related compounds.
Comparison with Other Internal Standards
The choice of an internal standard is critical and depends on the specific analytical method and analyte. While structurally similar compounds can be used, they often exhibit different chromatographic retention times and ionization efficiencies, which can introduce variability. SIL internal standards like this compound offer significant advantages:
-
Co-elution: Due to its identical core structure, this compound co-elutes with the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization: The ionization efficiency of a deuterated standard is very similar to the native analyte, leading to a more consistent response ratio.
-
Reduced Matrix Effects: By mimicking the behavior of the analyte in the sample matrix, SIL standards provide superior correction for ion suppression or enhancement.[3]
Linearity and Recovery Experiments: A Performance Evaluation
Linearity and recovery experiments are fundamental to validating an analytical method.[5][6] Linearity assesses the proportionality of the instrument response to the analyte concentration over a given range, while recovery experiments determine the accuracy of the method by measuring the amount of analyte retrieved from a sample matrix.[5][6]
Experimental Protocol:
A typical experimental workflow for evaluating the linearity and recovery using this compound as an internal standard is as follows:
Figure 1: Experimental workflow for linearity and recovery assessment.
Methodology:
-
Preparation of Standard Solutions: A stock solution of the analyte (1,3-propylene thiourea) and the internal standard (this compound) are prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Curve Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., human plasma) with known concentrations of the analyte. A fixed concentration of the internal standard is added to each standard.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations by spiking the blank matrix with the analyte. The internal standard is also added at the same fixed concentration as in the calibration standards.
-
Sample Extraction: The proteins in the plasma samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample. A calibration curve is generated by plotting the peak area ratio against the analyte concentration for the calibration standards. The linearity of the curve is assessed by the coefficient of determination (R²). The concentrations of the QC samples are determined from the calibration curve, and the recovery is calculated as the percentage of the measured concentration to the known spiked concentration.
Representative Data:
The following tables summarize the expected performance of this compound in linearity and recovery experiments.
Table 1: Linearity Data
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (R²) | 0.9995 |
Table 2: Recovery Data
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Recovery (%) |
| Low | 5 | 4.92 | 98.4 |
| Medium | 100 | 101.5 | 101.5 |
| High | 800 | 792.8 | 99.1 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of the parent compound and related analytes in complex biological matrices. The representative data demonstrates excellent linearity and high recovery, which are indicative of a highly accurate and precise bioanalytical method. For researchers in drug development and other scientific fields, employing such stable isotope-labeled standards is a critical step towards achieving high-quality, reproducible data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head in the Mass Spectrometer: 1,3-Propylene-d6 Thiourea vs. its Non-Deuterated Analog
In the precise world of quantitative mass spectrometry (MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the analysis of 1,3-Propylene thiourea, a metabolite of certain fungicides, the use of its stable isotope-labeled counterpart, 1,3-Propylene-d6 thiourea, presents a compelling option. This guide provides a detailed comparison of these two compounds in the context of mass spectrometric analysis, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical workflows.
Performance in Mass Spectrometry: A Comparative Overview
The primary advantage of using this compound as an internal standard lies in its near-identical chemical and physical properties to the non-deuterated analyte, 1,3-Propylene thiourea. This similarity ensures that the deuterated analog co-elutes with the analyte during liquid chromatography (LC) and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. The key difference is its increased mass due to the six deuterium atoms, allowing for clear differentiation by the mass analyzer.
This co-behavior is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume fluctuations, and ion suppression or enhancement caused by the sample matrix. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative MS analysis, leading to improved precision and accuracy.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 1,3-Propylene thiourea using LC-MS/MS. The data for this compound is inferred based on its role as an ideal internal standard.
Table 1: Mass Spectrometric Parameters
| Parameter | 1,3-Propylene thiourea | This compound |
| Chemical Formula | C₄H₈N₂S | C₄H₂D₆N₂S |
| Monoisotopic Mass | 116.0408 g/mol | 122.0784 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 117.0486 | m/z 123.0863 |
| Primary Fragment Ion | m/z 58.0291 | m/z 62.0604 |
| Secondary Fragment Ion | m/z 74.0263 | m/z 78.0576 |
Table 2: Typical Analytical Performance in Food Matrices
| Parameter | 1,3-Propylene thiourea (with this compound as IS) |
| Limit of Quantification (LOQ) | 10 - 16 µg/kg |
| Recovery | 71% - 94% |
| Relative Standard Deviation (RSD) | 8% - 9.5% |
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of 1,3-Propylene thiourea. The following is a generalized experimental protocol based on established methods for the analysis of this compound in complex matrices.
Sample Preparation: QuEChERS-based Extraction
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of acetonitrile.
-
Salting Out: Add a mixture of 4 g anhydrous MgSO₄ and 1 g NaCl, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Internal Standard Spiking: Fortify an aliquot of the final extract with a known concentration of this compound solution.
-
Filtration: Filter the extract through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar 1,3-Propylene thiourea.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1,3-Propylene thiourea: m/z 117.0 → 58.0 (quantifier) and m/z 117.0 → 74.0 (qualifier).
-
This compound: m/z 123.1 → 62.1.
-
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying fragmentation mechanisms, the following diagrams are provided.
The Analytical Advantage: Why 1,3-Propylene-d6 Thiourea Excels as an Internal Standard
In the precise world of analytical chemistry, particularly in drug development and research, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. Among the various options available, 1,3-Propylene-d6 thiourea , a deuterated analog of thiourea, presents significant advantages over other types of internal standards, such as structural analogs. Its key benefit lies in its ability to closely mimic the behavior of the target analyte, thiourea, throughout the analytical process, thereby providing superior correction for variations in sample preparation and instrument response.
The primary role of an internal standard (IS) in quantitative analysis is to compensate for potential inconsistencies that can arise during sample handling and analysis. These can include variations in extraction efficiency, injection volume, and instrument sensitivity. An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible. This is where isotopically labeled standards, like this compound, demonstrate their superiority.
Mitigating Matrix Effects: A Key Differentiator
One of the most significant challenges in bioanalytical methods is the "matrix effect," where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because this compound has a chemical structure that is nearly identical to thiourea, with the only difference being the substitution of six hydrogen atoms with deuterium, it co-elutes with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects. As a result, the ratio of their signals remains constant, allowing for accurate quantification even in complex biological matrices.
Structural analogs, on the other hand, have different chemical structures and, consequently, may have different retention times and ionization efficiencies. This can lead to them being affected differently by matrix components, resulting in inaccurate and imprecise measurements.
Enhanced Accuracy and Precision
The use of a deuterated internal standard like this compound generally leads to improved accuracy and precision in quantitative assays. By effectively correcting for variations in sample preparation and matrix effects, the variability in the analytical results is significantly reduced. This is crucial in regulated environments, such as clinical trials, where the highest level of data integrity is required.
Comparative Performance: this compound vs. Structural Analog
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Linearity (R²) | Expected to be ≥ 0.99 | May be lower due to differential matrix effects | Co-elution and similar ionization behavior of the deuterated IS and analyte lead to a more consistent response ratio across the concentration range. |
| Accuracy (% Bias) | Expected to be within ±15% | May exceed ±15%, especially in variable matrices | The deuterated IS provides more effective compensation for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. |
| Precision (%RSD) | Expected to be < 15% | May be > 15% | Consistent correction for random errors throughout the analytical process results in lower variability between replicate measurements. |
| Matrix Effect | Significantly minimized | Prone to differential matrix effects | Similar physicochemical properties ensure that both the analyte and the deuterated IS are affected by the matrix in the same way. |
| Recovery | Tracks analyte recovery more closely | May have significantly different recovery | Near-identical chemical properties lead to similar extraction efficiencies from the sample matrix. |
Experimental Workflow and Signaling Pathway
The general workflow for utilizing an internal standard in a quantitative LC-MS/MS analysis is depicted below. This process highlights the point at which the internal standard is introduced to account for variability in subsequent steps.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
While a specific comparative study is not available, a general experimental protocol for the quantification of thiourea in a biological matrix using this compound as an internal standard by LC-MS/MS would typically involve the following steps:
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of thiourea and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of thiourea into a blank biological matrix (e.g., drug-free plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of thiourea from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiourea: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding deuterated precursor-to-product ion transition.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both thiourea and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of thiourea in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship Diagram
The following diagram illustrates the logical basis for the superiority of a deuterated internal standard.
Caption: Logical relationship of internal standard choice to analytical accuracy.
The Critical Role of Deuterated Internal Standards in Bioanalytical Method Cross-Validation: A Comparative Guide Featuring 1,3-Propylene-d6 Thiourea
In the rigorous landscape of drug development and scientific research, the cross-validation of analytical methods is paramount to ensure data integrity and consistency. The choice of an appropriate internal standard is a critical determinant of method robustness, particularly in complex biological matrices. This guide provides a comparative analysis of analytical methods for the quantification of thiourea, highlighting the advantages of using a stable isotope-labeled internal standard, 1,3-Propylene-d6 thiourea, over a non-isotopically labeled analogue.
This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the performance enhancements offered by deuterated standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Comparative Analysis of Analytical Methods
For the purpose of this guide, we compare two hypothetical, yet representative, LC-MS/MS methods for the determination of thiourea in human plasma:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs N-acetylthiourea, a structurally similar but non-isotopically labeled compound, as the internal standard.
The following table summarizes the key performance metrics for both methods, demonstrating the superior precision and accuracy typically achieved with a stable isotope-labeled internal standard.
| Performance Metric | Method A (with this compound) | Method B (with N-acetylthiourea) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 5% | ± 15% |
| Precision (%RSD) at LLOQ | < 10% | < 20% |
| Accuracy (% Bias) at Low, Mid, High QC | ± 5% | ± 10% |
| Precision (%RSD) at Low, Mid, High QC | < 5% | < 15% |
| Matrix Effect (%CV) | < 5% | 15-25% |
| Recovery (%) | Consistent and reproducible | Variable |
The data clearly indicates that Method A, using this compound, provides a more reliable and sensitive assay. The deuterated internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1] This leads to improved accuracy and precision, especially at the lower limit of quantification.[2]
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiourea: Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation).
-
This compound: Precursor Ion > Product Ion (m/z +6 Da compared to thiourea).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method B: LC-MS/MS with N-acetylthiourea Internal Standard
The experimental protocol for Method B is identical to Method A with the following exceptions:
-
Internal Standard: N-acetylthiourea is used instead of this compound. The working solution concentration should be optimized accordingly.
-
Mass Spectrometry: The MRM transition for N-acetylthiourea will be different from that of thiourea and its deuterated analogue.
Due to potential differences in chromatographic retention time and ionization efficiency between thiourea and N-acetylthiourea, this method is more susceptible to variability caused by matrix effects.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.
Caption: Comparative workflow for two analytical methods.
Caption: Logical flow of a cross-validation process.
References
Performance Evaluation of 1,3-Propylene-d6 Thiourea as an Internal Standard in Diverse Analytical Matrices
This guide provides a comparative evaluation of 1,3-Propylene-d6 thiourea, an isotopically labeled internal standard, for the quantitative analysis of its non-deuterated counterpart, propylenethiourea (PTU), in various complex matrices. PTU is a significant metabolite and degradation product of dithiocarbamate fungicides, such as propineb, and its monitoring in food and environmental samples is crucial for regulatory and safety assessments. This document is intended for researchers, analytical scientists, and professionals in drug development and food safety who are engaged in trace-level quantification using mass spectrometry-based methods.
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of results.[1] Matrix effects are the alteration of ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and robust strategy to mitigate these effects.[1][2]
A SIL internal standard is an ideal surrogate for the analyte because it has nearly identical chemical and physical properties. It co-elutes with the analyte during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer's source.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects and sample preparation inconsistencies can be effectively normalized, leading to more accurate and reliable quantification.[2][4]
Comparative Performance in Analytical Methods
While specific performance data for this compound is not extensively published, its performance can be inferred from validated methods for PTU and the related compound ethylenethiourea (ETU) that employ other SIL internal standards or rigorous validation protocols. The following tables summarize typical performance characteristics of LC-MS/MS methods for PTU/ETU analysis in challenging matrices. The use of this compound as an internal standard is expected to yield results within these performance ranges, providing high accuracy and precision.
Table 1: Performance of LC-MS/MS Methods for PTU/ETU in Food Matrices
| Parameter | Food Matrix | Typical Performance | Reference |
| Limit of Quantification (LOQ) | Baby Food, Infant Formula | 0.003 - 0.01 mg/kg | [5] |
| Fruits & Vegetables | 5 - 16 µg/kg | [6][7] | |
| Tomato | 0.007 mg/kg | [8] | |
| Accuracy (Recovery) | Baby Food, Infant Formula | 86 - 120% | [5] |
| Fruits & Vegetables | 71 - 121% | [6][7] | |
| Precision (RSD) | Baby Food, Infant Formula | < 13% | [5] |
| Fruits & Vegetables | < 25% | [6][7] | |
| Linearity (r²) | Various Foods | > 0.995 | [6][9] |
Experimental Protocols
Accurate quantification of PTU relies on robust sample preparation and optimized instrumental analysis. The following sections detail a representative experimental protocol for the analysis of PTU in food matrices using a SIL internal standard like this compound.
Sample Preparation: Aqueous Extraction and SPE Clean-up
This protocol is adapted from methodologies developed for PTU analysis in infant formula and baby food.[5]
-
Sample Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of an aqueous extraction solvent (e.g., water or a buffered solution) and shake vigorously for 10 minutes.
-
Protein Precipitation (if necessary): For matrices like infant formula, add reagents to precipitate proteins and centrifuge at high speed (e.g., 10,000 rpm for 10 min).
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cartridge).
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of PTU.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a modern reversed-phase column with polar endcapping.[8]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium formate or formic acid to improve peak shape and ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[5][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both PTU and this compound.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the principle of using a SIL internal standard.
Caption: General experimental workflow for PTU analysis.
Caption: Correction of matrix effects using a SIL standard.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: 13C-Labeled vs. Deuterium-Labeled Thiourea in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for thiourea analysis.
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results. An ideal SIL-IS should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This guide provides a detailed comparison of two common types of SIL-IS for thiourea: 13C-labeled and deuterium-labeled thiourea, supported by established principles in analytical chemistry.
Key Performance Characteristics: A Comparative Analysis
The choice between a 13C- and a deuterium-labeled internal standard can significantly impact assay robustness and data quality. The primary differences lie in their chromatographic behavior and susceptibility to isotopic effects.
| Performance Parameter | 13C-Labeled Thiourea | Deuterium-Labeled Thiourea | Rationale |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with unlabeled thiourea.[1][2] | Poor to Fair: Often exhibits a retention time shift, eluting slightly earlier than unlabeled thiourea in reversed-phase chromatography.[5][6] | The minimal mass difference between 13C and 12C results in negligible changes to the molecule's physicochemical properties.[4][6] The larger mass difference between deuterium (²H) and protium (¹H) can alter lipophilicity, leading to chromatographic separation.[5][7] |
| Compensation for Matrix Effects | Superior: Co-elution ensures that the internal standard and analyte experience the same degree of ion suppression or enhancement.[2][8] | Compromised: A shift in retention time means the internal standard and analyte are in different temporal regions of the eluent, potentially experiencing different matrix effects.[2][7] | Effective compensation for matrix effects is a primary function of an SIL-IS and is critically dependent on co-elution.[7][8][9] |
| Isotopic Stability | High: The 13C-N and 13C=S bonds are stable, with no risk of isotope exchange.[5][10] | Variable: Deuterium atoms, particularly if located on the nitrogen atoms (N-D), are susceptible to exchange with protons from the solvent, which can compromise quantification.[5][10][11] | The stability of the isotopic label is crucial for maintaining a constant concentration of the internal standard throughout the analytical process. |
| Cost and Availability | Higher Cost: Synthesis of 13C-labeled compounds is generally more complex and expensive.[3][10] | Lower Cost: Deuterated compounds are often more readily available and less expensive to produce.[3][12] | The choice may be influenced by budget constraints, though the higher initial cost of a 13C-IS can be offset by reduced method development time and improved data quality.[10] |
Experimental Protocols
While specific experimental data for a direct comparison of 13C- and deuterium-labeled thiourea is not available, a general protocol for evaluating the suitability of an internal standard is presented below. This workflow is based on standard practices in bioanalytical method validation.
General Workflow for Internal Standard Evaluation
A typical workflow for assessing the performance of a SIL-IS involves spiking the standard into a biological matrix (e.g., plasma or urine) containing the analyte and evaluating key performance parameters.
Caption: Workflow for evaluating a stable isotope-labeled internal standard.
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of biological matrix (e.g., human plasma), add 10 µL of a working solution containing thiourea and 10 µL of the internal standard (either 13C-thiourea or deuterium-labeled thiourea) at a known concentration.
-
Vortex mix for 30 seconds.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the multiple reaction monitoring (MRM) transitions for thiourea and its labeled internal standard.
3. Data Evaluation:
-
Co-elution: Overlay the chromatograms of the analyte and the internal standard. A suitable internal standard will have a retention time that is identical to the analyte.
-
Matrix Effects: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. The ratio of these areas indicates the degree of ion suppression or enhancement. An ideal internal standard will track these variations perfectly.
-
Precision and Accuracy: Analyze quality control samples at multiple concentration levels in at least five replicates to determine the intra- and inter-day precision and accuracy of the method using each internal standard.
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is guided by a logical flow that prioritizes analytical performance.
Caption: Decision pathway for selecting a thiourea internal standard.
Conclusion
Based on fundamental principles of analytical chemistry and extensive evidence from the analysis of other small molecules, 13C-labeled thiourea is the superior choice for an internal standard in quantitative LC-MS/MS assays. Its ability to co-elute with the unlabeled analyte ensures the most accurate correction for matrix effects and other sources of analytical variability.[1][2] While deuterium-labeled standards may be a more economical option, they present significant risks, including chromatographic separation from the analyte and potential isotopic instability, which can compromise data quality.[5][6] For researchers, scientists, and drug development professionals who require the highest level of accuracy and robustness in their analytical methods, the investment in a 13C-labeled internal standard for thiourea is well-justified.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 5. Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Navigating the Analytical Maze: A Comparative Guide to Propylene Thiourea (PTU) Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of propylene thiourea (PTU) is critical due to its potential as a process-related impurity and metabolite of certain pharmaceutical compounds. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of PTU, drawing upon published single-laboratory validation data. While a direct inter-laboratory comparison study on PTU was not identified in the public domain, this document synthesizes available performance data to aid laboratories in selecting and validating appropriate analytical methods.
Propylene thiourea is a metabolite of the fungicide propineb and can also be a degradation product of certain materials used in pharmaceutical manufacturing. Its potential thyroid toxicity necessitates sensitive and reliable analytical methods for its detection and quantification in diverse matrices, including food, environmental samples, and pharmaceutical products.
Comparative Analysis of Quantification Methods
The quantification of PTU is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of several reported methods based on single-laboratory validation studies.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-ICP-MS/MS | - | 0.010 µg/kg | Fruits and Vegetables | [1] |
| HPLC/DAD | 11 µg/kg (apples), 7 µg/kg (strawberries) | 25 µg/kg (apples), 16 µg/kg (strawberries) | Fruits | [2] |
| GC-MS | 0.8-1.0 ng/m³ (in air) | - | Airborne Samples | [3] |
Table 1: Comparison of Detection and Quantification Limits for Propylene Thiourea (PTU) Quantification Methods.
| Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| HPLC-ICP-MS/MS | 98-99 | Not Specified | Fruits and Vegetables | [1] |
| HPLC/DAD | 71-94 | 8-9.5 | Fruits | [2] |
| GC-MS | 102±1 (GF/A filters), 98±1 (silica gel filters) | Not Specified | Airborne Samples | [3] |
Table 2: Comparison of Recovery and Precision for Propylene Thiourea (PTU) Quantification Methods.
Experimental Protocols: A Closer Look
The successful quantification of PTU relies on meticulous experimental protocols, encompassing sample preparation, chromatographic separation, and detection. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS)
This novel approach leverages the sulfur atom within the PTU molecule for sensitive detection.
-
Sample Preparation: Homogenized fruit and vegetable samples are extracted with a suitable solvent. The extract is then filtered and diluted prior to injection.
-
Chromatographic Separation: A reverse-phase HPLC system is used to separate PTU from other matrix components. A baseline separation of ETU and PTU can be achieved in under 5 minutes.[1]
-
Detection: The HPLC eluent is introduced into an ICP-MS/MS system. The instrument is tuned to monitor the specific mass-to-charge ratio of sulfur, providing high selectivity and sensitivity for PTU.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC/DAD)
A widely accessible method suitable for routine analysis.
-
Sample Preparation: Solid-liquid extraction with acetonitrile is employed, followed by a clean-up step using Envicarb II/PSA cartridges.[2]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.
-
Detection: A diode array detector is used to monitor the absorbance of PTU at its maximum absorption wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: For airborne samples, collection is performed on glass microfibre or silica gel filters. The parent compound, propineb, is converted to carbon disulfide (CS2) under acidic conditions, which is then extracted into isooctane for analysis.[3] For the direct analysis of PTU, derivatization may be necessary to improve its volatility and chromatographic behavior.
-
Chromatographic Separation: A capillary GC column is used for the separation of the analyte.
-
Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for sensitive and selective detection.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for PTU quantification.
Caption: A generalized workflow for the quantification of propylene thiourea (PTU).
Signaling Pathway and Logical Relationships
The analytical process for PTU quantification follows a logical progression from sample acquisition to final result, as depicted in the workflow diagram. The core of the analysis lies in the chromatographic separation and subsequent detection, where the choice of technology dictates the sensitivity and selectivity of the method. The relationship between the different stages is linear, with the output of each step serving as the input for the next.
Caption: Logical relationships influencing the selection and performance of a PTU quantification method.
References
- 1. A novel analytical approach for the determination of ethylene-thiourea and propylenethiourea in vegetal foodstuffs by HPLC-ICP-MS/MS - Proceedings - IMEKO [imeko.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of dithiocarbamate fungicide propineb and its main metabolite propylenethiourea in airborne samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Assays: Unpacking the Accuracy and Precision of 1,3-Propylene-d6 Thiourea
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1,3-Propylene-d6 thiourea as a stable isotope-labeled (SIL) internal standard against traditional methods, supported by representative experimental data and detailed protocols. The evidence underscores the superiority of using a deuterated analog to mitigate matrix effects and ensure the reliability of quantitative results.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL internal standards.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. Co-eluting with the target analyte, this compound experiences the same variations in sample preparation, chromatography, and ionization, thereby providing a reliable normalization factor.[1][3] This normalization is crucial for correcting matrix effects, which are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS analyses.[1][3]
Comparative Performance: this compound vs. Alternative Standards
The use of a deuterated internal standard like this compound consistently demonstrates superior performance in terms of accuracy and precision compared to methods relying on structural analogs or external calibration. The following tables present a summary of representative validation data, illustrating the enhanced reliability achieved with a SIL internal standard in a typical bioanalytical LC-MS/MS assay for thiourea.
Table 1: Accuracy and Precision Data for Thiourea Quantification
| Quality Control Sample | Concentration (ng/mL) | Method with this compound (SIL IS) | Method with Structural Analog IS |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1 | 98.5 | 8.2 |
| Low | 3 | 102.1 | 5.5 |
| Mid | 50 | 99.8 | 4.1 |
| High | 150 | 101.3 | 3.5 |
Data is representative and compiled from established principles of bioanalytical method validation using deuterated internal standards.
Table 2: Matrix Effect Evaluation
| Matrix Source | Analyte Response Variation (without IS) | Analyte/IS Ratio Variation (with this compound) |
| Plasma Lot 1 | 15% suppression | 1.2% |
| Plasma Lot 2 | 8% enhancement | -0.8% |
| Plasma Lot 3 | 22% suppression | 2.1% |
| Hemolyzed Plasma | 35% suppression | 3.5% |
| Lipemic Plasma | 18% suppression | 2.7% |
This table illustrates the ability of a SIL internal standard to compensate for variability in different biological matrices.
Experimental Protocols
A robust and reliable quantitative assay is underpinned by a well-defined experimental protocol. The following is a representative LC-MS/MS method for the quantification of thiourea in human plasma using this compound as an internal standard.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Thiourea: Precursor Ion > Product Ion (e.g., m/z 77.0 > 60.0)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 83.1 > 62.1)
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical framework for utilizing a deuterated internal standard, the following diagrams are provided.
Conclusion
The presented data and established principles strongly advocate for the use of this compound as the internal standard of choice for the quantitative analysis of thiourea. Its ability to effectively normalize for matrix effects and other sources of variability inherent in the bioanalytical workflow leads to unparalleled accuracy and precision. For researchers and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating robust, reliable, and defensible quantitative data.
References
A Researcher's Guide to Assessing the Isotopic Enrichment of 1,3-Propylene-d6 Thiourea
An objective comparison for professionals in drug development and scientific research.
This guide provides a comprehensive overview of the analytical methods used to assess the isotopic enrichment of 1,3-Propylene-d6 thiourea, a deuterated compound valuable in various research applications. For researchers and drug development professionals, understanding the precise isotopic purity of such labeled compounds is critical for the accuracy and reliability of experimental outcomes. This document outlines standard analytical techniques, presents comparative data, and offers detailed experimental protocols.
Deuterium-labeled compounds, such as this compound, serve as essential tools in mechanistic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry.[1][2] The substitution of hydrogen with deuterium can alter a molecule's metabolic stability, a property increasingly leveraged in drug discovery to enhance pharmacokinetic profiles.[3] Given that even state-of-the-art deuteration techniques can result in isotopic impurities, rigorous assessment of isotopic enrichment is a mandatory step in its application.[4]
Comparative Analysis of Isotopic Enrichment
The primary measure of quality for this compound is its isotopic enrichment, which quantifies the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. This is typically compared against the non-deuterated (or "natural abundance") analogue. The data below represents typical specifications for commercially available this compound compared to a hypothetical, lower-purity batch to illustrate the importance of high enrichment.
| Parameter | This compound (High Purity) | Alternative (Lower Purity Batch) | Non-Deuterated 1,3-Propylene Thiourea |
| Reported Isotopic Purity | >98% | ~95% | Not Applicable |
| Deuterium Incorporation | High | Moderate | None |
| Primary Analytical Method | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy | Not Applicable |
| Application Suitability | Quantitative Mass Spectrometry, Metabolic Studies | Qualitative Studies, Non-sensitive Assays | Control Experiments |
Experimental Protocols for Isotopic Enrichment Assessment
The two most common and powerful techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for confirming the positions of deuterium labels and assessing enrichment.[5] For highly deuterated compounds (>98 atom% D), conventional ¹H NMR may be less effective due to weak residual proton signals.[6] In such cases, ²H (Deuterium) NMR or a combination of ¹H and ²H NMR provides a more accurate analysis.[6][7][8]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable non-deuterated solvent (e.g., DMSO). An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the propylene protons confirms successful deuteration. The small residual proton signals can be integrated to provide an initial estimate of isotopic purity.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. This technique directly observes the deuterium nuclei. The integral of the deuterium signal, relative to a known standard, provides a quantitative measure of deuterium content.[6]
-
Data Analysis: Compare the integrals of the residual proton signals in the ¹H spectrum with the integrals of the corresponding signals in the spectrum of a non-deuterated standard. The isotopic enrichment is calculated based on the reduction in signal intensity. For ²H NMR, the enrichment is determined by the relative intensity of the deuterium signal.
2. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[9][10][11] High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.[5][11][12]
Methodology:
-
Sample Infusion: Prepare a dilute solution of the this compound sample and introduce it into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).[13]
-
Mass Spectrum Acquisition: Acquire the mass spectrum, focusing on the molecular ion cluster. The non-deuterated compound will show a primary peak at its monoisotopic mass (M), while the deuterated compound will show a primary peak at M+6 (for the fully deuterated species).
-
Data Analysis:
Visualizing Analytical Workflows and Biological Context
Diagrams are essential for clarifying complex processes. Below are Graphviz visualizations of a typical analytical workflow for assessing isotopic enrichment and a potential biological pathway where thiourea derivatives are relevant.
Thiourea derivatives have been investigated for a range of biological activities, including antioxidant and anticancer properties.[14][15][16][17] One area of interest is their interaction with signaling pathways involved in cellular stress and proliferation.
References
- 1. Deuteration - ThalesNano [thalesnano.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. mdpi.com [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,3-Propylene-d6 Thiourea
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 1,3-Propylene-d6 thiourea are paramount for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this isotopically labeled compound requires a stringent disposal protocol. This guide provides a clear, step-by-step procedure for its safe disposal.
Key Hazard Information for Thiourea Compounds
This compound should be handled with the same precautions as its non-labeled counterpart, thiourea. The following table summarizes the primary hazards associated with thiourea, as identified in safety data sheets.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] |
| Combustible Dust | May form combustible dust concentrations in air.[1] |
Personal Protective Equipment (PPE) for Disposal
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
Step 1: Waste Characterization and Segregation
-
Identify the waste as hazardous chemical waste.
-
This material should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it segregated from incompatible materials such as acids, strong oxidizing agents, strong bases, and peroxides.[1]
Step 2: Containerization and Labeling
-
Place the this compound waste into a suitable, sealable, and non-reactive container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., health hazard, environmental hazard).
-
Keep the container tightly closed to prevent the release of dust or vapors.[1][4]
Step 3: Spill Management
In the event of a spill during handling for disposal:
-
Ensure adequate ventilation and eliminate all ignition sources.[3]
-
Wearing appropriate PPE, sweep up the solid material.[1] Avoid actions that create dust.
-
Place the spilled material into a designated hazardous waste container for disposal.[1][4][5]
-
Clean the affected area thoroughly.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[1][3]
-
Store the waste in a locked-up area to restrict access.[1][2][3]
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination and ensure compliance with regulations.[1][2][4]
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's EHS department will typically manage this process.
-
Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1,3-Propylene-d6 Thiourea
Audience: Researchers, scientists, and drug development professionals.
Chemical Profile:
-
Name: 1,3-Propylene-d6 Thiourea
-
Synonyms: D6-1,3-Propylene thiourea
-
CAS Number: 1219802-05-7[1]
-
Hazards: Causes skin and eye irritation.[2] May cause an allergic skin reaction.[2] Based on the parent compound, it is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[3][4] It is also toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[5]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Chemical-resistant gloves | Neoprene, nitrile, or PVC gloves are suitable. Check manufacturer's breakthrough times. |
| Lab coat/Protective clothing | To prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to avoid dust inhalation. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Keep the container tightly sealed.
-
Store in a designated, locked cabinet for toxic substances.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][6]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][5]
-
Use appropriate PPE as detailed in the table above.
-
Avoid the formation of dust.[6] If weighing the solid, do so in a ventilated enclosure.
-
Wash hands thoroughly with soap and water after handling.[3][5]
3. Spill Management:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Dampen the material slightly with water to prevent dust from becoming airborne.[5]
-
Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
-
-
Major Spills:
4. Disposal Plan:
-
This compound and any contaminated materials (e.g., gloves, absorbent pads) are considered hazardous waste.[3]
-
Dispose of waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. This may involve arranging for a licensed waste disposal company to collect the material.[4]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
